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  • Product: 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
  • CAS: 923283-87-8

Core Science & Biosynthesis

Foundational

mechanism of action of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one in vitro

Unlocking the Pharmacophore: An In Vitro Mechanistic Guide to 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one As a Senior Application Scientist specializing in high-throughput screening and pharmacophore validation, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the Pharmacophore: An In Vitro Mechanistic Guide to 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

As a Senior Application Scientist specializing in high-throughput screening and pharmacophore validation, I often encounter privileged scaffolds that serve as the backbone for next-generation therapeutics. The 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one core is a prime example. Functioning as a highly efficient bioisostere of the purine ring, this bicyclic nitrogenous system is the structural foundation for potent, ATP-competitive kinase inhibitors (targeting CDKs and mTOR)[1][2] and Aryl Hydrocarbon Receptor (AhR) antagonists[3].

This technical whitepaper deconstructs the in vitro mechanism of action of this scaffold, explaining the causality behind its target engagement and detailing the self-validating experimental workflows required to prove its efficacy.

Structural Causality: The Bioisosteric Advantage

To understand the mechanism of action, we must first look at the structural logic of the molecule. The pyrazolo[4,3-d]pyrimidin-7(6H)-one system is not a random assembly of rings; it is a precise mimic of the adenine moiety of adenosine triphosphate (ATP).

When introduced in vitro, the core heterocycle forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket (typically interacting with residues like Glu81 and Leu83 in Cyclin-Dependent Kinases)[2]. The addition of the 2-isopropyl group is a calculated medicinal chemistry choice. This branched aliphatic chain provides specific steric bulk that projects deep into the hydrophobic pocket adjacent to the kinase gatekeeper residue. This steric anchoring drastically enhances binding affinity and kinome selectivity, preventing promiscuous off-target binding[4].

Primary In Vitro Mechanisms of Action

Depending on the specific substitutions at the C5 and C7 positions, this core scaffold drives two primary mechanisms in vitro:

A. ATP-Competitive Kinase Inhibition (mTOR & CDKs)

The most extensively validated mechanism for this scaffold is the direct, reversible, ATP-competitive inhibition of serine/threonine kinases.

  • mTOR Inhibition: The scaffold binds the kinase domain of the mechanistic target of rapamycin (mTOR), blocking both mTORC1 and mTORC2 complexes. This prevents the downstream phosphorylation of p70S6K and 4E-BP1, halting protein translation and inducing apoptosis in cancer cell lines[1].

  • CDK Inhibition: The scaffold exhibits nanomolar potency against CDKs (specifically CDK2, CDK5, and CDK7). By inhibiting CDK7, it prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, effectively shutting down oncogenic transcription and arresting the cell cycle in the G1/S or G2/M phases[2][4].

B. Aryl Hydrocarbon Receptor (AhR) Antagonism

Recent in vitro studies have also utilized the 2-isopropyl-pyrazolo[4,3-d]pyrimidine core as a precursor to synthesize potent AhR antagonists. In colorectal cancer models, these derivatives competitively bind the AhR, preventing its translocation to the nucleus and thereby reversing AhR-mediated T-cell suppression[3].

Mechanism ATP ATP Kinase Target Kinase (mTOR / CDK7) ATP->Kinase Binds Hinge Region Scaffold 2-Isopropyl-pyrazolo[4,3-d]pyrimidin-7(6H)-one (Inhibitor) Scaffold->Kinase Competitive Inhibition Substrate Downstream Effectors (p70S6K / RNA Pol II) Kinase->Substrate Phosphorylation Phenotype Cell Cycle Arrest & Apoptosis Substrate->Phenotype Promotes Survival

Fig 1. ATP-competitive inhibition of mTOR/CDK pathways by the pyrazolopyrimidine scaffold.

Quantitative Target Selectivity Profile

To contextualize the potency of this scaffold, the following table summarizes representative in vitro quantitative data (IC₅₀ values) across its primary targets, demonstrating its versatility based on peripheral substitutions[1][2][3][4].

Target Kinase / ReceptorAssay TypeRepresentative IC₅₀ (nM)Primary Cellular Consequence
mTOR TR-FRET< 50Inhibition of p70S6K phosphorylation
CDK7 Kinase-Glo / Radiometric< 100Dephosphorylation of RNA Pol II CTD
CDK2 Radiometric< 10G1/S phase cell cycle arrest
AhR (Antagonism) Reporter Gene Assay~ 14Reversal of T-cell suppression

Self-Validating In Vitro Experimental Workflows

Proving the mechanism of a novel pyrazolo[4,3-d]pyrimidine derivative requires a rigid, self-validating cascade. We must prove biochemical binding, confirm cellular target engagement, and observe the resulting phenotypic outcome.

Workflow Biochemical 1. Biochemical Assay TR-FRET Kinase Profiling (Validates Direct Binding) Cellular 2. Cellular Assay Western Blot (p-Substrates) (Validates In Situ Engagement) Biochemical->Cellular Phenotypic 3. Phenotypic Assay Flow Cytometry (Annexin V) (Validates Biological Outcome) Cellular->Phenotypic

Fig 2. Self-validating in vitro experimental workflow for kinase inhibitor evaluation.

Protocol A: TR-FRET Kinase Assay (Biochemical Validation)

Purpose: To establish direct, cell-free target engagement and calculate absolute IC₅₀ without confounding cellular factors (e.g., membrane permeability or efflux pumps).

  • Reaction Assembly: In a low-volume 384-well plate, combine the recombinant kinase (e.g., CDK7/Cyclin H/MAT1 complex), ATP, a biotinylated peptide substrate, and the pyrazolopyrimidine compound.

    • Causality: ATP must be run exactly at its Michaelis constant ( Km​ ). If ATP is saturated, it will outcompete the inhibitor, resulting in artificially high IC₅₀ values (false negatives).

  • Incubation: Incubate for 60 minutes at room temperature to allow steady-state phosphorylation.

  • Detection Phase: Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) suspended in an EDTA-containing buffer.

    • Causality: EDTA chelates Mg²⁺, instantly quenching the kinase reaction to prevent signal drift during the read phase.

  • Readout & Self-Validation: Measure the FRET signal (emission ratio 665 nm / 615 nm). The ratiometric readout inherently normalizes well-to-well dispensing errors and eliminates false positives caused by the auto-fluorescence of the test compound.

Protocol B: Cellular Target Engagement via Western Blotting

Purpose: To prove the compound penetrates the lipid bilayer and inhibits the target in situ.

  • Cell Seeding & Treatment: Seed target cancer cells (e.g., HCT-116 or HeLa) and treat with the compound in a dose-response format (0.1x to 10x IC₅₀) for 4 to 24 hours.

  • Lysis: Lyse cells using RIPA buffer heavily supplemented with phosphatase and protease inhibitors.

    • Causality: Phosphatase inhibitors (e.g., NaF, Na₃VO₄) are non-negotiable. Without them, endogenous phosphatases will rapidly erase the phosphorylation signal during lysis, leading you to falsely conclude the drug inhibited the kinase.

  • Electrophoresis & Immunoblotting: Run lysates on SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated targets (e.g., p-RNA Pol II Ser5/7 or p-p70S6K).

  • Self-Validation: Always probe for both the phosphorylated and total forms of the target protein. A reduction in the p-target/total-target ratio confirms true kinase inhibition, ruling out compound-induced global protein degradation.

Protocol C: Annexin V/PI Apoptosis Flow Cytometry (Phenotypic Validation)

Purpose: To translate the biochemical block into a biological phenotype.

  • Harvesting: Treat cells for 48 hours, then harvest both adherent and floating cells.

    • Causality: Floating cells are often in late-stage apoptosis. Discarding the supernatant during washing will skew the data toward false negatives.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-Annexin V (binds externalized phosphatidylserine) and Propidium Iodide (PI) (stains DNA in cells with compromised membranes).

  • Acquisition & Self-Validation: Analyze via a flow cytometer. You must use single-stained controls to set compensation matrices. Without compensation, the FITC signal will bleed into the PI channel, artificially inflating the percentage of late-stage apoptotic cells.

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Exploratory

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

This guide provides a detailed framework for the comprehensive pharmacokinetic (PK) profiling of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, a novel pyrazolopyrimidinone derivative. The methodologies outlined here...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed framework for the comprehensive pharmacokinetic (PK) profiling of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, a novel pyrazolopyrimidinone derivative. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a scientifically robust approach to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this chemical entity. The narrative emphasizes the rationale behind experimental choices, ensuring a trustworthy and authoritative resource for preclinical drug development.

Introduction: The Significance of Pharmacokinetic Profiling

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic profile. For the pyrazolo[3,4-d]pyrimidine class of compounds, which have shown promise in various therapeutic areas, a thorough understanding of their ADME properties is paramount for successful clinical translation.[1][2] Poor pharmacokinetic characteristics, such as low bioavailability or rapid metabolism, can lead to suboptimal drug exposure and potential failure in later stages of development.[3] This guide presents a systematic approach to de-risk and optimize the development of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.

Section 1: Early In Vitro ADME Screening: Building a Foundation

The initial phase of pharmacokinetic profiling involves a battery of in vitro assays designed to provide an early assessment of a compound's metabolic liabilities and distribution characteristics. These high-throughput screens are crucial for prioritizing compounds with favorable ADME properties.[4]

Metabolic Stability Assessment

Scientific Rationale: Metabolic stability assays are fundamental to predicting a drug's half-life and oral bioavailability.[5] These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP450) superfamily located in the liver.[6] A compound with high metabolic stability is more likely to have a longer duration of action and achieve sufficient systemic exposure. Conversely, rapid metabolism can lead to low bioavailability and the need for more frequent or higher doses.[3][5]

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human or rodent liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • Pre-incubate the test compound with liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[7]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Metabolic Stability of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

ParameterHuman Liver MicrosomesRat Liver Microsomes
In Vitro Half-life (t½, min) [Insert Value][Insert Value]
Intrinsic Clearance (CLint, µL/min/mg protein) [Insert Value][Insert Value]

Causality Behind Experimental Choices: The use of liver microsomes provides a cost-effective and high-throughput system to assess Phase I metabolic pathways, which are often the primary route of metabolism for many small molecules.[6] Including both human and rodent microsomes allows for an early assessment of potential species differences in metabolism, which is critical for extrapolating preclinical data to humans.

Plasma Protein Binding

Scientific Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its distribution and availability to reach its target site.[8][9] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[8][10] High plasma protein binding can limit drug efficacy and may necessitate higher doses.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation:

    • Prepare the RED device according to the manufacturer's instructions.

  • Sample Preparation:

    • Spike plasma (human and rodent) with the test compound at a known concentration.

  • Dialysis:

    • Add the plasma-compound mixture to one chamber of the RED device and dialysis buffer to the other chamber.

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[8][11]

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Matrix-match the samples and analyze the concentration of the test compound in each chamber by LC-MS/MS.[8]

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Plasma Protein Binding of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

SpeciesFraction Unbound (fu, %)
Human [Insert Value]
Rat [Insert Value]

Causality Behind Experimental Choices: The RED method is considered the gold standard for determining plasma protein binding due to its accuracy and reliability.[8][10] It minimizes non-specific binding to the apparatus, which can be an issue with other methods like ultrafiltration.[11]

Cytochrome P450 Inhibition

Scientific Rationale: Assessing the potential of a drug candidate to inhibit major CYP450 isoforms is a critical step in evaluating its drug-drug interaction (DDI) liability.[12][13] Inhibition of these enzymes can lead to altered metabolism of co-administered drugs, potentially causing adverse effects.[14] The US Food and Drug Administration (FDA) recommends investigating at least seven major CYP450 isoforms.[15]

Experimental Protocol: Fluorogenic CYP450 Inhibition Assay

  • Reagent Preparation:

    • Use a panel of recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[16]

    • Prepare solutions of specific fluorogenic substrates for each CYP isoform.

    • Prepare serial dilutions of the test compound.

  • Incubation:

    • In a 96-well plate, incubate the recombinant CYP enzyme, the test compound, and the fluorogenic substrate in a buffer at 37°C.

    • Initiate the reaction by adding a NADPH-regenerating system.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition of each CYP isoform at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for each isoform.

Data Presentation: CYP450 Inhibition Profile of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

CYP IsoformIC50 (µM)
CYP1A2 [Insert Value]
CYP2C9 [Insert Value]
CYP2C19 [Insert Value]
CYP2D6 [Insert Value]
CYP3A4 [Insert Value]

Causality Behind Experimental Choices: The fluorogenic assay is a high-throughput and cost-effective method for initial screening of CYP450 inhibition.[16] While LC-MS/MS-based methods offer higher specificity, the fluorometric approach is well-suited for early-stage discovery to flag potential DDI risks.[16]

Section 2: In Vivo Pharmacokinetic Studies: Understanding the Whole-Body Response

Following promising in vitro data, in vivo pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a whole organism.[17][18] These studies provide crucial data for dose selection in subsequent efficacy and toxicology studies.[17]

Study Design and Execution

Scientific Rationale: Rodent models, such as rats or mice, are commonly used for initial in vivo PK studies due to their well-characterized physiology and the availability of established protocols.[17][19] Both intravenous (IV) and oral (PO) administration routes are typically evaluated to determine key pharmacokinetic parameters like clearance, volume of distribution, and oral bioavailability.[20]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Acclimatization and Dosing:

    • Acclimate male Sprague-Dawley rats for at least one week before the study.

    • Divide the animals into two groups: IV and PO administration.

    • Administer a single dose of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one formulated in a suitable vehicle.

  • Blood Sampling:

    • Collect serial blood samples from each animal at predetermined time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[21] Microsampling techniques can be employed to reduce the blood volume taken from each animal.[20]

  • Plasma Preparation and Bioanalysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the test compound in plasma using a validated LC-MS/MS method.[22][23][24]

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters.[25] Software such as Phoenix WinNonlin is commonly used for this purpose.[20]

Data Presentation: Key Pharmacokinetic Parameters of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one in Rats

ParameterIV AdministrationPO Administration
Dose (mg/kg) [Insert Value][Insert Value]
Cmax (ng/mL) [Insert Value][InsertValue]
Tmax (h) N/A[Insert Value]
AUC0-t (ngh/mL) [Insert Value][Insert Value]
AUC0-inf (ngh/mL) [Insert Value][Insert Value]
t½ (h) [Insert Value][Insert Value]
CL (mL/h/kg) [Insert Value]N/A
Vdss (L/kg) [Insert Value]N/A
F (%) N/A[Insert Value]

Causality Behind Experimental Choices: The use of both IV and PO routes is critical for calculating absolute oral bioavailability (F), a key parameter indicating the fraction of the orally administered dose that reaches systemic circulation. A parallel study design with separate groups for each route is a standard approach.[26]

Section 3: Bioanalytical Method Validation: Ensuring Data Integrity

Scientific Rationale: The reliability of pharmacokinetic data is entirely dependent on the accuracy and precision of the bioanalytical method used to quantify the drug in biological matrices.[7] Regulatory agencies such as the FDA have stringent guidelines for the validation of bioanalytical methods.[27]

Core Validation Parameters:

A robust LC-MS/MS method for the quantification of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one in plasma should be validated for the following parameters:[7][22][23][24]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. Linearity is essential for accurate quantification over a defined range.[7]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably and accurately measured.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis Phase cluster_data_analysis Data Analysis Phase acclimatization Animal Acclimatization grouping Grouping (IV & PO) acclimatization->grouping iv_dose IV Administration grouping->iv_dose po_dose PO Administration grouping->po_dose blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (NCA) lcms_analysis->pk_analysis report Report Generation pk_analysis->report

Caption: Workflow for a single-dose rodent pharmacokinetic study.

Conceptual Framework for ADME Profiling

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_bioanalysis Bioanalysis cluster_interpretation Data Interpretation & Decision Making met_stability Metabolic Stability pk_study Rodent PK Study met_stability->pk_study interpretation Integrated PK Profile met_stability->interpretation ppb Plasma Protein Binding ppb->pk_study ppb->interpretation cyp_inhibition CYP450 Inhibition cyp_inhibition->pk_study cyp_inhibition->interpretation method_val LC-MS/MS Method Validation pk_study->method_val method_val->interpretation

Caption: Integrated approach to pharmacokinetic profiling.

Conclusion and Future Directions

The comprehensive pharmacokinetic profiling of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, as outlined in this guide, provides a robust framework for understanding its ADME properties. The data generated from these studies are essential for making informed decisions regarding the progression of this compound through the drug development pipeline. Future studies may involve investigating the metabolic pathways in more detail, assessing the potential for drug transport-mediated interactions, and conducting pharmacokinetic studies in non-rodent species to further refine the human dose prediction. A thorough understanding of the pharmacokinetic profile is a critical component of a successful Investigational New Drug (IND) application.[17]

References

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015). Bioanalysis.
  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (n.d.). The AAPS Journal.
  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. (2017). Antimicrobial Agents and Chemotherapy.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015). The AAPS Journal.
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • Current Thoughts on Bioanalytical Method Validation for Biotherapeutics by Mass Spectrometry. (2020). AAPS.
  • Rodent Pharmacokinetics. (n.d.). WuXi AppTec.
  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • Plasma Protein Binding Assay. (n.d.). Domainex.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2015). Journal of Pharmaceutical and Biomedical Analysis.
  • Plasma Protein Binding. (n.d.). QPS.
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candid
  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan.
  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.
  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. (2016).
  • Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy. (2023). Journal of Medicinal Chemistry.
  • Cytochrome P450 Assays. (n.d.).
  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). Pharmaceuticals.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Enamine.
  • Pharmacokinetics Simplified: Data & PK Interpret
  • Murine Pharmacokinetic Studies. (n.d.). Journal of Visualized Experiments.
  • SOP 13: Pharmacokinetic D
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Journal of Medicinal Chemistry.
  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. (2022).
  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2025).
  • Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5. (2015). Bioorganic & Medicinal Chemistry.
  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). Pharmaceutics.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • Guidance for Industry: Population Pharmacokinetics. (2022). U.S.
  • Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. (2022). Journal of the Iranian Chemical Society.
  • Reporting Guidelines for Clinical Pharmacokinetic Studies: The ClinPK Statement. (2025). Clinical Pharmacokinetics.
  • Metabolic Stability Services. (n.d.). Eurofins Discovery.
  • Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. (2023).
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2022). RSC Advances.
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2025). International Journal of Pharmaceutical and Phytopharmacological Research.
  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
  • Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. (n.d.).
  • Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026).
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017).
  • Preliminary pharmacokinetics of a new pyridopyrimidine deriv
  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (n.d.). Clinical Pharmacokinetics.

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of the 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Scaffold

Executive Summary As a Senior Application Scientist, I approach the evaluation of the 2-isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold not merely as a static chemical entity, but as a dynamic molecular probe. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the evaluation of the 2-isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold not merely as a static chemical entity, but as a dynamic molecular probe. This specific heterocyclic core is a privileged pharmacophore in modern medicinal chemistry. By mimicking the endogenous purine ring of adenosine and guanosine, it serves as the structural foundation for potent Adenosine Receptor (AR) antagonists, Phosphodiesterase 5 (PDE5) inhibitors, and recently, Aryl Hydrocarbon Receptor (AhR) modulators.

This whitepaper dissects the receptor binding affinity of this scaffold, focusing on the strict causality behind its structure-activity relationship (SAR) and providing self-validating experimental protocols for quantifying its pharmacological profile.

Structural Rationale: The N2-Isopropyl Advantage

The introduction of a 2-isopropyl substitution at the N2 position of the pyrazolo[4,3-d]pyrimidine ring is not a trivial synthetic choice; it is a calculated steric maneuver designed to dictate receptor subtype selectivity 1.

  • Steric Hindrance and Selectivity: In the context of Adenosine Receptors (GPCRs), the branched, bulky nature of the isopropyl group restricts the molecule's rotational degrees of freedom. While the tighter binding pocket of the A1​ receptor rejects this bulk, the slightly larger hydrophobic cavities formed by Transmembrane (TM) helices 3 and 5 in the A2A​ and A3​ receptors readily accommodate it. This drives a profound >100 -fold selectivity shift away from A1​ and towards A2A​/A3​ 2.

  • Hydrogen Bonding Network: The 7(6H)-one carbonyl acts as a critical hydrogen bond acceptor. In PDE5, it anchors to the invariant Gln817 residue, while the 2-isopropyl group projects into the hydrophobic H-loop, locking the enzyme in an inactive state 3.

  • Lipophilic Ligand Efficiency (LLE): The isopropyl group optimally balances aqueous solubility with the lipophilicity required to penetrate the highly hydrophobic binding site of the Aryl Hydrocarbon Receptor (AhR) PAS-B domain, enabling its use in cancer immunotherapy 4.

Multi-Target Binding Affinity Profile

To understand the pleiotropic nature of this scaffold, we must benchmark its quantitative binding affinities ( Ki​ and IC50​ ) across its primary pharmacological targets.

Target Receptor / EnzymeLigand ScaffoldBinding Affinity ( Ki​ / IC50​ )Primary Assay MethodologySelectivity Ratio
Adenosine A2A​ (GPCR) 2-Isopropyl-pyrazolo[4,3-d]pyrimidine 1.76−12.5 nM Radioligand Displacement >100 -fold vs A1​
Adenosine A3​ (GPCR) 2-Isopropyl-pyrazolo[4,3-d]pyrimidine 4.2−19.8 nM Radioligand Displacement >50 -fold vs A1​
PDE5 (Enzyme) Pyrazolo[4,3-d]pyrimidin-7(6H)-one core 8.3 nM FRET-based Enzymatic >240 -fold vs PDE6
AhR (Transcription Factor) 2-Isopropyl-pyrazolo[4,3-d]pyrimidin-7-amine 13.7 nM Luciferase Reporter AssayHighly selective

Mechanistic Pathways

The primary mechanism of action for the 2-isopropyl-pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold in neuropharmacology is the competitive antagonism of the Adenosine A2A​ receptor. By occupying the orthosteric site, it prevents endogenous adenosine from triggering the Gs​ -coupled cascade.

G Ligand 2-Isopropyl-Pyrazolo[4,3-d]pyrimidin-7(6H)-one (Antagonist) A2AR Adenosine A2A Receptor (GPCR) Ligand->A2AR Competitive Binding Gs Gs Protein Complex A2AR->Gs Prevents Activation AC Adenylyl Cyclase (Inhibited) Gs->AC No Stimulation cAMP cAMP Levels (Decreased) AC->cAMP Downregulation PKA Protein Kinase A (Inactive) cAMP->PKA Reduced Activity

Mechanistic pathway of Adenosine A2A Receptor antagonism by the 2-isopropyl derivative.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To accurately determine the binding affinity ( Ki​ ) of the 2-isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold, the following self-validating radioligand binding assay must be employed.

Radioligand Binding Assay for Adenosine A2A​ Receptors

Rationale & Causality: We utilize [3H]CGS21680 as the radioligand because it is highly specific to the A2A​ subtype, ensuring that any measured displacement is strictly A2A​ -mediated. The inclusion of Adenosine Deaminase (ADA) is a critical self-validating step: ADA hydrolyzes endogenous adenosine released during cell lysis into inosine. Without ADA, endogenous adenosine acts as a competing agonist, which would artificially right-shift the dose-response curve and depress the apparent affinity of our synthetic antagonist.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human A2A​ receptors. Causality: CHO cells lack endogenous A2A​ receptors, providing a clean, null background that eliminates off-target noise. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Assay Buffer Formulation: Supplement the Tris-HCl buffer with 10 mM MgCl2​ , 1 mM EDTA, and 2 U/mL ADA. Causality: Mg2+ is strictly required for GPCR-G protein coupling, stabilizing the high-affinity state of the receptor for accurate baseline measurements.

  • Incubation: Combine 50 µg of membrane protein, 2 nM [3H]CGS21680 , and varying concentrations of the 2-isopropyl derivative ( 10−11 to 10−4 M). Incubate for 90 minutes at 25°C. Causality: The bulky 2-isopropyl group inherently reduces the association rate ( kon​ ). A 90-minute incubation at room temperature ensures thermodynamic equilibrium is reached without risking the thermal degradation of the receptor protein that occurs at 37°C.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: The pyrazolo-pyrimidine scaffold is highly lipophilic. PEI coats and neutralizes the negatively charged glass fibers, drastically reducing non-specific binding (NSB) of the highly lipophilic test compound to the filter matrix.

  • Washing & Quantification: Wash filters 3x with 3 mL of ice-cold Tris-HCl buffer. Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound ligand during the wash step, preserving the receptor-ligand complex. Quantify radioactivity using Liquid Scintillation Counting (LSC).

Workflow Step1 1. Membrane Prep Isolate CHO cells expressing target AR Step2 2. Incubation Add radioligand & 2-isopropyl compound Step1->Step2 Step3 3. Equilibration Incubate at 25°C for 90 mins Step2->Step3 Step4 4. Filtration Harvest on GF/B filters via vacuum Step3->Step4 Step5 5. Washing Wash 3x with ice-cold Tris-HCl buffer Step4->Step5 Step6 6. Quantification Liquid Scintillation Counting (LSC) Step5->Step6

Step-by-step radioligand binding assay workflow for quantifying receptor affinity.

Data Analysis and Validation

Calculate the IC50​ values using non-linear regression analysis (e.g., GraphPad Prism). Convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . To validate the system, a known reference standard (e.g., ZM241385 for A2A​ ) must be run in parallel; if the reference Ki​ deviates by more than 0.5 log units from literature values, the assay plate is rejected.

Conclusion & Future Directions

The 2-isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold represents a masterclass in structural pharmacology. By leveraging the steric bulk of the N2-isopropyl group and the hydrogen-bonding capacity of the 7(6H)-one core, researchers can finely tune the molecule to selectively target Adenosine receptors, PDE5, or AhR. Future drug development should focus on utilizing this core for targeted protein degradation (PROTACs), where the high affinity of the scaffold can be weaponized to recruit E3 ligases directly to these pathogenic targets.

References

  • Title: Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships Source: PMC URL
  • Title: A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy Source: PMC URL
  • Title: Pharmacological Characterization of a Novel, Potent Adenosine A1 and A2A Receptor Dual Antagonist Source: ResearchGate URL

Sources

Foundational

Structural Elucidation and X-Ray Crystallographic Analysis of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: A Technical Guide

Executive Summary The pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for purines. Derivatives of this core have been successfully...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for purines. Derivatives of this core have been successfully deployed as [1] and[2].

Within this class, 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one presents unique analytical challenges. While 1D and 2D NMR can suggest the regiochemistry of alkylation, distinguishing between the 1-isopropyl and 2-isopropyl isomers is notoriously difficult due to the similar electronic environments of the N1 and N2 pyrazole nitrogens. Furthermore, determining the exact tautomeric state (6H-lactam vs. 7-OH lactim) is critical for Structure-Based Drug Design (SBDD). This guide details the self-validating crystallographic protocols required to unambiguously resolve these structural ambiguities.

The Structural Mandate: Why X-Ray is Non-Negotiable

In drug development, the spatial orientation of hydrogen bond donors and acceptors dictates target affinity. For 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, X-ray crystallography provides two critical mechanistic insights that solution-phase techniques cannot definitively prove:

  • Regiochemical Confirmation (2-Isopropyl vs. 1-Isopropyl): Alkylation of the pyrazole core often yields a mixture of regioisomers. X-ray diffraction maps the exact electron density of the isopropyl group, confirming its attachment at the N2 position.

  • Lactam-Lactim Tautomerism: The pyrimidinone ring can exist as a 6H-lactam (with a proton on N6 and a C=O at C7) or a 7-OH lactim (aromatic pyrimidine with a hydroxyl at C7). Crystallography accurately locates the labile proton at N6, confirming the 6H-lactam form, which acts as a rigid hydrogen-bond donor/acceptor motif in kinase active sites.

PharmacophoreLogic Core 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Lactam Lactam Motif (N6-H, O7) Rigid H-Bond Donor/Acceptor Core->Lactam Isopropyl 2-Isopropyl Group Steric/Hydrophobic Anchor Core->Isopropyl Aromatic Pyrazolo-Pyrimidine Core Pi-Pi Stacking Scaffold Core->Aromatic Target Target Active Site (e.g., CDK2 / HIF-PHD) Lactam->Target Hydrogen Bonds Isopropyl->Target Van der Waals Aromatic->Target Aromatic Stacking

Pharmacophore logic mapping the scaffold's functional groups to target active site interactions.

Experimental Protocol: A Self-Validating Crystallization Methodology

Growing diffraction-quality single crystals of pyrazolopyrimidinones is complicated by their tendency to form strong intermolecular hydrogen-bonded dimers (via the N6-H···O=C7 interface), which often leads to rapid precipitation or microcrystalline powders rather than single crystals.

Step-by-Step Vapor Diffusion Protocol

Causality: Vapor diffusion is chosen over slow evaporation because it allows for precise, thermodynamic control over the supersaturation kinetics, preventing the kinetic trapping of amorphous aggregates.

  • Solvent Selection: Dissolve 5–10 mg of the highly pure (>99% by LC-MS) compound in a minimal volume (0.5 mL) of a high-boiling, polar solvent (e.g., DMSO or DMF). Reasoning: The polar solvent disrupts the strong intermolecular lactam dimers, ensuring complete solvation.

  • Anti-Solvent Chamber: Place the open sample vial inside a larger, sealed chamber containing 5 mL of a volatile anti-solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Equilibration: Allow the system to sit undisturbed at 20°C for 3–7 days. The volatile anti-solvent slowly diffuses into the polar solution, gently lowering solubility and nucleating single crystals.

Protocol Self-Validation: Optical Birefringence Check

Before mounting, the resulting crystals must be validated. Place the crystal under a polarizing optical microscope with cross-polarizers.

  • Validation Pass: A self-validating single crystal will exhibit uniform extinction (turning completely dark) exactly every 90 degrees of rotation. This confirms a continuous, untwinned internal lattice.

  • Validation Fail: If the crystal remains dark throughout rotation or shows patchy, multi-colored domains, it is amorphous, twinned, or a cluster, and will yield unresolvable diffraction data.

X-Ray Diffraction and Refinement Workflow

Once a validated single crystal is isolated, it is subjected to X-ray diffraction. The methodology below ensures the highest resolution of atomic positions, particularly for the labile N6 proton.

Step-by-Step Diffraction Protocol
  • Cryocooling (100 K): The crystal is mounted on a MiTeGen loop using perfluoropolyether oil and immediately flash-cooled to 100 K in a nitrogen stream.

    • Causality: Cryocooling fundamentally reduces the Debye-Waller thermal factors (atomic vibrations). This sharpens the high-angle diffraction spots, which is an absolute requirement for accurately resolving the electron density of hydrogen atoms.

  • Data Collection: Expose the crystal to Cu Kα ( λ=1.5418 Å) or Mo Kα ( λ=0.7107 Å) radiation on a diffractometer (e.g., Bruker D8 Venture). Collect a full sphere of data to ensure high redundancy of Friedel pairs.

  • Phase Solution & Refinement: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

Protocol Self-Validation: Crystallographic Metrics

The refinement process is a mathematically self-validating system. The validity of the structural model is confirmed by the following convergence metrics:

  • R1​ Factor: Must converge to <5% ( 0.05 ). This indicates that the calculated model perfectly matches the observed experimental electron density.

  • Goodness-of-Fit (GoF): Must approach 1.00 . A value significantly higher indicates an over-parameterized model; a lower value indicates unresolved electron density (such as a missed solvent molecule).

  • Difference Fourier Map: A flat residual map ( Δρmax​<0.5 e−/A˚3 ) validates that all atoms, including the critical N6 proton, have been correctly assigned.

CrystallizationWorkflow Synthesis Compound Synthesis & LC-MS Purity (>99%) Solvent Solvent Screening (DMSO/Water vs EtOAc/Hexane) Synthesis->Solvent Crystallization Vapor Diffusion Crystallization (Slow kinetics) Solvent->Crystallization Validation Optical Validation (Birefringence Check) Crystallization->Validation Diffraction X-Ray Diffraction (100K, Cu Kα) Validation->Diffraction Refinement Structure Solution & Refinement (SHELXT / SHELXL) Diffraction->Refinement

Workflow for crystallization and X-ray structural validation of pyrazolopyrimidinones.

Quantitative Data Presentation

The table below summarizes the benchmark crystallographic parameters expected for 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one and its close analogs. Comparing experimental results against these benchmarks serves as a final layer of data validation.

Crystallographic MetricBenchmark ValueStructural Significance
Typical Space Group P21​/c or P1ˉ Indicates centrosymmetric packing, driven by strong N6-H···O=C7 lactam dimerization.
Data Collection Temp. 100 K Minimizes anisotropic displacement parameters for accurate H-atom location.
C7=O Bond Length ∼1.23A˚ Confirms the double-bond character of the carbonyl, proving the 6H-lactam tautomer.
N6–C7 Bond Length ∼1.38A˚ Confirms single-bond character, ruling out the 7-OH lactim aromatic tautomer.
N2–C(Isopropyl) Bond ∼1.46A˚ definitively proves the 2-isopropyl regiochemistry over the 1-isopropyl isomer.
Final R1​ Value <0.05 Validates that the structural model is statistically robust and publishable.

Application in Structure-Based Drug Design (SBDD)

The high-resolution coordinates obtained from this X-ray analysis are directly imported into molecular docking software (e.g., Schrödinger Glide or AutoDock Vina). Because the X-ray data explicitly proves the 6H-lactam tautomer, computational chemists can confidently assign the N6 atom as a hydrogen-bond donor and the O7 atom as a hydrogen-bond acceptor.

In the context of [1], this exact lactam motif forms a critical bidentate hydrogen-bonding interaction with the hinge region of the kinase (specifically with the backbone of Leu83). Simultaneously, the definitively mapped 2-isopropyl group projects into the hydrophobic specificity pocket, maximizing van der Waals contacts. Without the foundational truth provided by the X-ray crystal structure, in silico docking would be prone to tautomeric and regiochemical errors, leading to false-positive binding poses.

References

  • Title: Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity Source: Journal of Medicinal Chemistry (2011, Vol. 54, pp. 2980-2993) URL: [Link]

  • Title: Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia Source: ACS Medicinal Chemistry Letters (2020, Vol. 11, pp. 1416-1420) URL: [Link]

Sources

Exploratory

Physicochemical and Analytical Profiling of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: A Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, fused bicyclic heterocycles serve as foundational architectural components for targeted therapeutics. The 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one core has recent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, fused bicyclic heterocycles serve as foundational architectural components for targeted therapeutics. The 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one core has recently emerged as a highly privileged scaffold, particularly in the design of novel for colorectal cancer immunotherapy[1] and phosphodiesterase type 5 (PDE5) inhibitors. As a Senior Application Scientist, understanding the exact mass, isotopic distribution, and tautomeric reactivity of this core is non-negotiable for downstream synthetic derivatization and rigorous analytical validation.

This whitepaper provides an in-depth technical guide to the mass spectrometry workflows and synthetic protocols required to leverage this molecule effectively.

Mass & Compositional Analytics

Accurate mass determination is the cornerstone of structural validation. The 2-isopropyl derivative of the pyrazolo[4,3-d]pyrimidin-7(6H)-one core possesses a specific elemental composition that dictates its behavior in High-Resolution Mass Spectrometry (HRMS). The exact monoisotopic mass of the C8​H10​N4​O structure is established at 178.08546 Da [2].

Below is the consolidated physicochemical data required for analytical instrument calibration and library matching:

PropertyValue
Chemical Name 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Molecular Formula C8​H10​N4​O
Molecular Weight 178.19 g/mol
Monoisotopic Exact Mass 178.08546 Da
Theoretical [M+H]⁺ m/z 179.0927
Theoretical [M+Na]⁺ m/z 201.0747
Primary Isotopic M+1 Contribution ~10.3% (Predominantly 13C )

Analytical Workflow: HRMS Exact Mass Validation

To confirm the structural integrity of the synthesized core, LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is utilized.

Protocol 1: LC-QTOF-MS Methodology
  • Causality of Ionization Choice: Electrospray Ionization in positive mode (ESI+) is strategically selected. The pyrimidine ring contains highly basic nitrogen atoms (specifically N4) that readily accept protons when exposed to an acidic mobile phase (0.1% formic acid), ensuring maximum ionization efficiency and a strong [M+H]⁺ signal.

  • Self-Validating Mechanism: Time-of-flight mass analyzers are susceptible to thermal drift. To make this protocol self-validating, the system employs a dual-spray source that continuously infuses Leucine Enkephalin ( m/z 556.2771) as a lock-mass. This provides real-time, automated calibration, ensuring the mass accuracy of the 179.0927 Da peak remains strictly below a 3 ppm error margin.

Step-by-Step Execution:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a rapid gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 3.0 minutes.

  • Ionization Parameters: Operate the Q-TOF in ESI+ mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 30 V to prevent in-source fragmentation.

  • Data Processing: Extract the ion chromatogram for m/z 179.0927. Verify that the isotopic fine structure matches the theoretical distribution for C8​H10​N4​O .

HRMS_Workflow A Analyte Prep (0.1% FA in MeOH) B UHPLC Separation (C18 Column) A->B C ESI(+) Ionization [M+H]+ Formation B->C D Q-TOF Analysis (Lock-Mass Cal) C->D E Exact Mass m/z 179.0927 D->E

Figure 1: LC-QTOF-MS experimental workflow for exact mass validation.

Synthetic Derivatization: Pathway to AhR Antagonists

The 7(6H)-one core is highly stable, which presents a thermodynamic barrier to direct functionalization. To synthesize potent [3], the core must first be activated.

Protocol 2: Deoxychlorination to the 7-Chloro Electrophile
  • Causality of Reagent Choice: The 7(6H)-one core exists predominantly in the highly stable lactam tautomeric form, rendering it inert to direct nucleophilic aromatic substitution (SNAr). By refluxing the compound in Phosphorus Oxychloride ( POCl3​ ), the equilibrium shifts to trap the minor lactim tautomer. The hydroxyl group attacks the electrophilic phosphorus, creating a superior leaving group that is subsequently displaced by chloride, yielding a highly reactive imidoyl chloride[1].

  • Self-Validating Mechanism: The resulting 7-chloro intermediate is acutely sensitive to atmospheric moisture and will rapidly hydrolyze back to the starting lactam. To validate the reaction's completion without isolating this unstable intermediate, a 5 µL micro-aliquot of the reaction mixture is quenched in anhydrous Methanol. Direct injection MS will show a complete mass shift from the starting material ([M+H]⁺ 179.09) to the methyl ether derivative ([M+H]⁺ 193.11), confirming total conversion to the electrophile before proceeding to the amination step.

Step-by-Step Execution:

  • Activation: Suspend 100 mg of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one in 2.0 mL of anhydrous POCl3​ under a strict argon atmosphere.

  • Reflux: Heat the mixture to 100 °C and stir vigorously for 12 hours[1].

  • In-Process Control (IPC): Perform the methanol-quench MS validation step described above to ensure >95% conversion.

  • Workup: Cool the reaction to room temperature and carefully concentrate in vacuo to remove excess POCl3​ . Quench the resulting residue with crushed ice and adjust the pH to ~7 using cold aqueous NaOH.

  • SNAr Amination: Filter the resulting precipitate (the electrophilic chloride) and immediately react it with a target amine (e.g., tryptamine) in isopropyl alcohol to yield the final AhR antagonist API[1].

Synthetic_Pathway Core 2-Isopropyl-2H-pyrazolo [4,3-d]pyrimidin-7(6H)-one (Lactam Tautomer) Reagent POCl3 / Reflux (Deoxychlorination) Core->Reagent Intermediate 7-Chloro Intermediate (Electrophilic Scaffold) Reagent->Intermediate Amine SNAr Amination (e.g., Tryptamine) Intermediate->Amine Product AhR Antagonist API (Cancer Immunotherapy) Amine->Product

Figure 2: Synthetic derivatization logic converting the 7(6H)-one core into an AhR antagonist.

References

  • Choi, B. W., et al. "Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy." Pharmaceutics, 2025.[Link]

  • Bobrovs, R., et al. "Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists." RSC Medicinal Chemistry, 2024.[Link]

  • PubChemLite / NIST Mass Spectrometry Data Center. "1,3,5-trimethyl-1h,6h,7h-pyrazolo[4,3-d]pyrimidin-7-one (C8H10N4O) - Exact Mass Reference." Université du Luxembourg / PubChem.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Method Development for 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Analysis

Executive Summary & Pharmacological Context 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a highly functionalized, nitrogen-rich heterocyclic intermediate. The pyrazolo[4,3-d]pyrimidine scaffold is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a highly functionalized, nitrogen-rich heterocyclic intermediate. The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for two major therapeutic classes: Phosphodiesterase type 5 (PDE5) inhibitors[1] (including sildenafil and its isopropyl analogues[2]) and Cyclin-Dependent Kinase (CDK) inhibitors[3][4].

Because the synthesis of these APIs often yields regioisomers (e.g., 1-isopropyl vs. 2-isopropyl derivatives), developing a robust, high-resolution High-Performance Liquid Chromatography (HPLC) method is critical for purity assessment and reaction monitoring.

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G cGMP->PKG PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolysis Response Vasodilation / Anti-proliferation PKG->Response Inhibitor Pyrazolo[4,3-d]pyrimidine (Target Scaffold) Inhibitor->PDE5 Inhibits

Fig 1. Pharmacological mechanism of pyrazolo[4,3-d]pyrimidines via PDE5 inhibition.

Method Development Rationale (E-E-A-T)

To ensure scientific integrity, every parameter in this method was selected based on the specific physicochemical properties of the target analyte.

Analyte Characteristics & Chromatographic Challenges

The target compound features multiple basic nitrogen atoms and a tautomerizable amide-like proton at the 6-position. This structural complexity leads to two primary analytical challenges:

  • Secondary Silanol Interactions: The basic pyrimidine nitrogens can interact with residual, unendcapped silanols on silica-based stationary phases, causing severe peak tailing[5].

  • Regioisomer Resolution: Differentiating the 2-isopropyl isomer from the 1-isopropyl isomer is notoriously difficult on standard C18 columns due to their identical molecular weights and highly similar hydrophobicities.

Stationary Phase Selection: Core-Shell PFP

To overcome these challenges, a Pentafluorophenyl (PFP) Core-Shell column was selected.

  • Causality for PFP: Unlike C18, which relies purely on dispersive hydrophobic interactions, the PFP phase offers orthogonal selectivity via π−π interactions, dipole-dipole interactions, and hydrogen bonding. This multi-modal retention mechanism is highly sensitive to the spatial arrangement of the isopropyl group on the pyrazole ring, enabling baseline resolution of the 1- and 2-isopropyl isomers.

  • Causality for Core-Shell: Core-shell (solid-core) particles provide ultra-high efficiency separations comparable to sub-2 µm fully porous particles, but at significantly lower backpressures[6]. This allows the method to be executed on standard HPLC systems without requiring specialized UHPLC equipment.

Mobile Phase Strategy

A buffered mobile phase of 10 mM Ammonium Acetate (pH 6.0) was chosen over acidic modifiers like 0.1% TFA.

  • Causality: At pH 6.0, the basic nitrogens of the pyrazolo[4,3-d]pyrimidine core remain largely unprotonated (neutral). This suppresses unwanted ion-exchange interactions with the silica matrix, ensuring a symmetrical peak shape (Tailing factor < 1.5) and highly reproducible retention times.

HPLC_Workflow A Target: 2-Isopropyl-2H- pyrazolo[4,3-d]pyrimidin-7(6H)-one B Column Selection (Core-Shell PFP for Isomer Resolution) A->B C Mobile Phase (pH 6.0 Acetate Buffer to suppress ionization) B->C D Gradient & Flow (0.8 mL/min, 10-90% B) C->D E Validation (SST, LOD/LOQ, Linearity) D->E

Fig 2. Step-by-step HPLC method development workflow for pyrazolo-pyrimidine derivatives.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) using a "Resolution Spike" to mathematically prove the method's resolving power before any unknown samples are analyzed.

Reagents & Materials
  • Analyte: 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (Reference Standard, >99% purity).

  • SST Marker: 1-Isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (Regioisomer Standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: Ammonium Acetate (LC-MS Grade).

Step-by-Step Sample Preparation
  • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Ultrapure Water. Adjust to pH 6.0 ± 0.05 using dilute acetic acid if necessary. Filter through a 0.22 µm nylon membrane.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the 2-isopropyl target analyte into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (sonicate for 5 minutes) and dilute to volume with Mobile Phase A (Concentration: 1.0 mg/mL).

  • SST Resolution Solution: Prepare a solution containing 50 µg/mL of the 2-isopropyl analyte and 50 µg/mL of the 1-isopropyl regioisomer in 50:50 Water:ACN.

  • Working Sample: Dilute reaction mixtures or API samples to a target concentration of 50 µg/mL using the sample diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecification
Column Core-Shell PFP (100 mm × 4.6 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.0)
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.8 mL/min
Column Temperature 40 °C (Reduces backpressure & improves mass transfer)
Autosampler Temp 15 °C
Detection PDA/UV at 254 nm (Extract spectra 200-400 nm)
Injection Volume 5.0 µL

Quantitative Data & Method Parameters

Gradient Program

A linear gradient ensures the elution of highly polar synthetic precursors early in the run, while strongly retained hydrophobic impurities are washed off at the end.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.09010Isocratic Hold
7.04060Linear
9.01090Linear
11.01090Column Wash
11.19010Re-equilibration
15.09010End
System Suitability Test (SST) Criteria

Before sample analysis, inject the SST Resolution Solution (n=3). The system is only validated for use if the following criteria are met:

ParameterTarget Analyte ResultAcceptance Criteria
Retention Time (Rt) ~6.2 min± 2.0% RSD
Tailing Factor (Tf) 1.12≤ 1.5
Theoretical Plates (N) > 45,000≥ 10,000
Critical Resolution (Rs) 2.6 (vs. 1-isopropyl isomer)≥ 2.0 (Critical)
Method Validation Summary (ICH Q2 Guidelines)

The method demonstrates excellent quantitative reliability suitable for API release testing and pharmacokinetics.

Validation ParameterResultAcceptance Criteria
Linearity Range 0.5 - 100 µg/mLR² > 0.999
Limit of Detection (LOD) 0.05 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mLS/N ≥ 10
Method Precision (RSD%) 0.8% (n=6)≤ 2.0%
Accuracy (Spike Recovery) 99.1% - 100.8%98.0% - 102.0%

References

  • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. PubMed/NIH. 3

  • HPLC Columns - Polymer-Coated C18 & Silanol Effects. Osaka Soda.5

  • コアシェル型逆相HPLCカラムを用いた迅速一斉分離での選択性改善 (Core-Shell HPLC Column Applications). NII. 6

  • Synthesis and phosphodiesterase 5 inhibitory activity of new 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives. PubMed/NIH. 1

  • Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. ResearchGate. 4

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. 2

Sources

Application

Application Note: 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one as a Versatile Pharmaceutical Intermediate in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Methodological Protocol Executive Summary & Mechanistic Rationale 2-Isopropyl-2H-pyrazolo[4,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Methodological Protocol

Executive Summary & Mechanistic Rationale

2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (CAS: 923283-87-8) has emerged as a highly privileged core scaffold in modern medicinal chemistry[1]. Originally conceptualized as a bioisostere for the purine ring system, the pyrazolo[4,3-d]pyrimidine architecture offers distinct pharmacological advantages: it exhibits superior metabolic stability against ubiquitous purine-degrading enzymes and provides a highly tunable hydrogen-bonding network[2].

As a Senior Application Scientist, I emphasize that the selection of this specific intermediate is not arbitrary. The 2-isopropyl substitution is a deliberate design choice. In kinase targets (such as CDKs), this branched aliphatic group acts as a precise hydrophobic anchor, occupying the gatekeeper residue pocket (e.g., Phe80 in CDK2) to dramatically enhance binding affinity and selectivity[2]. Furthermore, the C7-carbonyl (lactam) serves as an ideal synthetic handle for late-stage functionalization via halogenation and subsequent Nucleophilic Aromatic Substitution ( SN​Ar ).

This intermediate is currently the foundational building block for three major therapeutic classes:

  • Cyclin-Dependent Kinase (CDK) Inhibitors for hematological malignancies[2][3].

  • Aryl Hydrocarbon Receptor (AhR) Antagonists for colorectal cancer immunotherapy[4][5].

  • Phosphodiesterase 5 (PDE5) Inhibitors for vascular and metabolic disorders[6][7].

G Core 2-Isopropyl-2H-pyrazolo[4,3-d] pyrimidin-7(6H)-one Iso 2-Isopropyl Group (Hydrophobic Gatekeeper Interaction) Core->Iso Modulates Lipophilicity Pyrazolo Pyrazolo Ring (Purine Bioisostere / Hinge Binder) Core->Pyrazolo Confers Kinase Selectivity Pyrimid Pyrimidin-7(6H)-one (Functionalization Site / H-Bond Acceptor) Core->Pyrimid Enables C7-Substitution CDK CDK Inhibitors (Cancer Therapy) Iso->CDK AhR AhR Antagonists (Immunotherapy) Pyrazolo->AhR PDE5 PDE5 Inhibitors (Vascular Therapy) Pyrimid->PDE5

Caption: Structural logic of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one and its target applications.

Comparative Pharmacological Data

To understand the value of transitioning from classical purine scaffolds to pyrazolo[4,3-d]pyrimidines, we must look at the quantitative improvements in target affinity. The table below summarizes the biochemical potency of derivatives synthesized from this intermediate compared to baseline standards.

Table 1: Comparative Biochemical Potency of Pyrazolo[4,3-d]pyrimidine Derivatives

Compound Class / DerivativeCore ScaffoldPrimary TargetAverage IC50​ (nM)Therapeutic Indication
Roscovitine (Control) PurineCDK2/Cyclin E~1,500 nMBaseline Oncology
3,5,7-Trisubstituted Analogs Pyrazolo[4,3-d]pyrimidineCDK2/Cyclin E< 50 nMNon-Hodgkin Lymphoma[2]
Compound 7k Pyrazolo[4,3-d]pyrimidineAryl Hydrocarbon Receptor< 100 nMColorectal Cancer Immunotherapy[4]
Sildenafil Bioisosteres Pyrazolo[4,3-d]pyrimidinePDE5< 10 nMVasodilation / ED[7]

Application Workflows & Self-Validating Protocols

Protocol A: Activation of the C7-Position (Chlorination)

Before the intermediate can be coupled with target-specific pharmacophores, the stable C7-lactam must be converted into a reactive electrophile.

Causality & Logic: The lactam carbonyl is highly stable due to tautomerization. Phosphorus oxychloride ( POCl3​ ) acts as the chlorinating agent, but the reaction requires a catalytic base ( N,N -dimethylaniline) to form a highly electrophilic Vilsmeier-Haack-type intermediate. This lowers the activation energy for the nucleophilic attack by chloride ions, preventing degradation of the pyrazole ring that occurs under harsher conditions.

Step-by-Step Methodology:

  • Preparation: Suspend 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (1.0 eq) in anhydrous POCl3​ (10.0 eq) under an inert argon atmosphere.

  • Catalysis: Add anhydrous N,N -dimethylaniline (0.5 eq) dropwise at 0 °C. Caution: Highly exothermic.

  • Reflux: Gradually heat the mixture to 100 °C and reflux for 4 hours.

  • Self-Validation Check (TLC): Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the baseline polar starting material and the emergence of a fast-moving, strongly UV-active spot confirms complete conversion to the 7-chloro derivative.

  • Quenching: Cool to room temperature and carefully pour the mixture over crushed ice to hydrolyze excess POCl3​ . Extract with Dichloromethane (DCM), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Synthesis of AhR Antagonists via SN​Ar

Aryl Hydrocarbon Receptor (AhR) activation in the tumor microenvironment leads to T-cell exhaustion. Coupling the 7-chloro intermediate with indole derivatives (e.g., tryptamine) yields potent AhR antagonists that restore immune function[4][5].

AhR_Pathway Tumor Tumor Microenvironment (High Kynurenine) AhR_Activation AhR Activation in T-Cells Tumor->AhR_Activation Metabolites Immune_Supp Immune Suppression (T-Cell Exhaustion) AhR_Activation->Immune_Supp Translocation to Nucleus Drug Pyrazolo[4,3-d]pyrimidine Derivative AhR_Antag AhR Antagonism (Receptor Blockade) Drug->AhR_Antag Binds Ligand Pocket AhR_Antag->AhR_Activation Inhibits Immune_Act T-Cell Activation (Cancer Cell Death) AhR_Antag->Immune_Act Restores Function

Caption: Mechanism of action for Pyrazolo[4,3-d]pyrimidine-based AhR Antagonists in immunotherapy.

Causality & Logic: The pyrimidine ring is heavily electron-deficient, making the C7 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). 1,4-dioxane is selected as the solvent due to its high boiling point (101 °C) and its ability to solubilize both the hydrophobic pyrazolopyrimidine intermediate and the polar amine nucleophiles[5]. N,N -Diisopropylethylamine (DIPEA) is used to neutralize the HCl byproduct without acting as a competing nucleophile due to its steric bulk.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 7-chloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine intermediate (1.0 eq) in anhydrous 1,4-dioxane.

  • Nucleophile Addition: Add tryptamine hydrochloride (1.2 eq) and DIPEA (3.0 eq).

  • Heating: Stir the reaction mixture at 90 °C for 3 to 12 hours depending on steric hindrance[5].

  • Self-Validation Check (LC-MS): Withdraw a 10 µL aliquot, dilute in Methanol, and inject into the LC-MS. The mass shift from the [M+H]+ of the chloro-isotope pattern to the exact mass of the aminated product confirms successful substitution.

  • Purification: Concentrate the solvent under reduced pressure. Purify the residue via flash column chromatography (0-5% MeOH in DCM) to yield the final AhR antagonist.

Protocol C: Derivatization for CDK Inhibition

For oncology applications targeting CDKs, the 5-position is often substituted with an alkylthio group, while the 7-position is substituted with a 4-(2-pyridyl)benzylamine[2].

Causality & Logic: Computational modeling reveals that replacing the traditional 5-alkylamino group with a 5-alkylthio group on the pyrazolo[4,3-d]pyrimidine scaffold significantly lowers the interaction free energy ( ΔGint′​ ) within the CDK2 active site. The sulfur atom provides optimal polarizability and orbital overlap with the hinge region residues[2].

Step-by-Step Methodology:

  • Thiolation: Convert the starting 2-isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one to a 5,7-dithiol intermediate using Lawesson's reagent in refluxing toluene.

  • Selective Alkylation: Treat the dithiol with an alkyl halide (e.g., methyl iodide) and K2​CO3​ in DMF at 0 °C. The 5-thiol is selectively alkylated due to its higher nucleophilicity compared to the 7-thiol (which is deactivated by tautomeric resonance).

  • Amination: React the resulting 5-alkylthio-7-thiol intermediate with 4-(2-pyridyl)benzylamine in the presence of a desulfurizing coupling agent (e.g., HgCl2​ or Ag2​CO3​ ) to yield the final CDK inhibitor[2].

Sources

Method

Application Notes and Protocols for Assessing Cell Viability in Response to 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one and its Analogs

Introduction: The Therapeutic Potential of Pyrazolo[4,3-d]pyrimidines The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the endogenous purine nucleus....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Pyrazolo[4,3-d]pyrimidines

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the endogenous purine nucleus. This structural similarity allows compounds of this class to interact with a wide array of biological targets, most notably protein kinases.[1] Derivatives of pyrazolo[4,3-d]pyrimidine and its isomer, pyrazolo[3,4-d]pyrimidine, have been extensively investigated for their potent anti-proliferative and cytotoxic effects against various cancer cell lines.[2][3][4][5][6]

These compounds have been shown to exert their effects through diverse mechanisms of action, including the inhibition of key regulators of the cell cycle such as Cyclin-Dependent Kinases (CDKs), and the disruption of microtubule dynamics, which are crucial for cell division.[7][8][9][10] Given the therapeutic promise of this chemical class, the accurate and robust assessment of their impact on cell viability is a critical first step in the drug discovery and development process.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for evaluating the effects of novel pyrazolo[4,3-d]pyrimidine derivatives, such as 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, on cancer cell viability.

Mechanism of Action and its Implications for Assay Selection

While the specific targets of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one may be uncharacterized, the broader pyrazolo[4,3-d]pyrimidine class is known to target cellular components that are fundamental to cell survival and proliferation. Understanding the potential mechanisms of action is crucial for selecting the most appropriate cell viability assay.

  • Kinase Inhibition: Many pyrazolo[4,3-d]pyrimidine derivatives function as ATP-competitive kinase inhibitors.[1][11] By blocking the activity of kinases like CDKs, they can induce cell cycle arrest, typically at the G1/S or G2/M transition, leading to a reduction in cell proliferation.[9][10]

  • Microtubule Disruption: Some compounds within this class act as microtubule targeting agents, interfering with the dynamic assembly and disassembly of microtubules.[7] This disruption can lead to mitotic arrest and subsequent apoptosis.

Given these potential mechanisms, a multi-faceted approach to assessing cell viability is recommended. Assays that measure metabolic activity, cell proliferation, and cytotoxicity can provide a comprehensive picture of the compound's effects.

Preparing Your Compound: Solubility and Stock Solutions

A critical, and often overlooked, aspect of in vitro testing is the solubility and stability of the test compound. Pyrazolo[4,3-d]pyrimidine derivatives can exhibit poor aqueous solubility.[12][13]

Key Considerations:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of these compounds.[14][15]

  • Stock Concentration: A high-concentration stock solution (e.g., 10-50 mM) in DMSO is recommended. This allows for minimal volumes of DMSO to be added to the cell culture medium, thereby reducing solvent-induced toxicity. The final DMSO concentration in the culture medium should ideally be kept below 0.1%.[15]

  • Storage: Aliquot the stock solution into working volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.[15]

  • Aqueous Stability: The stability of the compound in aqueous cell culture media should be considered, especially for long-term incubation experiments.[16]

Recommended Cell Viability Assays

A variety of cell viability assays are available, each with its own advantages and limitations. For a comprehensive assessment of a novel compound, we recommend a combination of assays that probe different aspects of cellular health.

Metabolic Assays: Tetrazolium Salt Reduction

These colorimetric assays are widely used to assess cell viability by measuring the metabolic activity of a cell population. They rely on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial or cytoplasmic reductases in viable cells.[17][18][19]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A widely used and cost-effective assay. The resulting formazan is insoluble and requires a solubilization step with a detergent or organic solvent like DMSO.[17][19][20]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide): These assays produce a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[18][19]

Principle of Tetrazolium-Based Assays

cluster_cell Viable Cell Mitochondria Mitochondrial Reductases (NAD(P)H) Formazan Colored Formazan Product Mitochondria->Formazan Conversion Tetrazolium Tetrazolium Salt (e.g., MTT, MTS, XTT) Tetrazolium->Mitochondria Uptake & Reduction Measurement Spectrophotometric Measurement Formazan->Measurement Quantification

Caption: Workflow of tetrazolium-based cell viability assays.

ATP-Based Assays: Quantifying Cellular Energy

The level of intracellular ATP is a direct indicator of metabolically active, viable cells.[19] When cells lose membrane integrity or undergo apoptosis, their ATP levels rapidly decline.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This is a highly sensitive assay that measures ATP levels through a luciferase-luciferin reaction, generating a luminescent signal that is proportional to the number of viable cells.[19][20]

Principle of ATP-Based Assays

cluster_cell Viable Cell ATP ATP Reagent Lysis Buffer + Luciferase/Luciferin ATP->Reagent Reaction Light Luminescent Signal Reagent->Light Generation Measurement Luminometer Measurement Light->Measurement Quantification

Caption: Principle of ATP-based luminescent cell viability assays.

Detailed Experimental Protocols

The following protocols provide a general framework. Optimization of cell seeding density, compound concentration, and incubation time is essential for each cell line and compound.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.[14]

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[17][21]

    • Include wells with medium only for blank controls.[17]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine compound in complete culture medium from the DMSO stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[21][22]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[20][21]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[20][21]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.[21]

    • Mix gently with a pipette to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • 96-well opaque-walled tissue culture plates (for luminescence assays)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one stock solution (in DMSO)

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol, using an opaque-walled 96-well plate.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature.

    • Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.

    • After the compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[20]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[20]

  • Incubation and Data Acquisition:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The primary output of these assays is a measure of cell viability, which can be used to determine the half-maximal inhibitory concentration (IC50) of the compound.

Calculations:

  • Blank Subtraction: Subtract the average absorbance/luminescence of the medium-only wells from all other readings.

  • Percentage Viability: Calculate the percentage of viable cells for each compound concentration relative to the vehicle-treated control cells:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 Determination: Plot the percentage viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Cell LineCompoundAssayIncubation Time (h)IC50 (µM)
e.g., MCF-72-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-oneMTT72To be determined
e.g., HCT1162-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-oneCellTiter-Glo®48To be determined

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following controls and validation steps into your experimental design:

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) as the highest concentration of the test compound.

  • Positive Control: Use a known cytotoxic agent (e.g., staurosporine, doxorubicin) to confirm that the assay system can detect a decrease in cell viability.

  • Assay Linearity: Confirm that the assay signal is linear with the number of cells seeded.

  • Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to check for morphological changes indicative of cytotoxicity or cytostatic effects.

  • Reproducibility: Perform each experiment with multiple technical and biological replicates to ensure the reproducibility of the results.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial characterization of the biological activity of novel pyrazolo[4,3-d]pyrimidine derivatives like 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one. By employing a multi-assay approach and adhering to rigorous experimental design, researchers can obtain reliable and reproducible data on the effects of these promising compounds on cell viability, paving the way for further preclinical development.

References

  • PMC.

  • 2][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.RSC Publishing.

  • Creative Biogene.

  • RSC Publishing.

  • NCBI Bookshelf.

  • PMC.

  • MDPI.

  • Benchchem.

  • Bio-protocol.

  • PMC.

  • PMC.

  • PMC.

  • Abcam.

  • PMC.

  • Cell Biolabs.

  • STEMCELL Technologies.

  • PMC.

  • ChEMBL - EMBL-EBI.

  • Evonik Industries.

  • Sigma-Aldrich.

  • CCSP.

  • World Health Organization (WHO).

  • ResearchGate.

  • PMC.

  • ACS Publications.

Sources

Application

scale-up manufacturing process for 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Scale-Up Manufacturing Process for 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: A Comprehensive Application Note Pharmacological Context & Synthetic Strategy The pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Scale-Up Manufacturing Process for 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: A Comprehensive Application Note

Pharmacological Context & Synthetic Strategy

The pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold is a privileged pharmacophore, heavily featured in the development of ubiquitin-specific protease 7 (USP7) inhibitors[1], phosphodiesterase (PDE) inhibitors[2], and cyclin-dependent kinase (CDK) inhibitors[3]. Specifically, 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one serves as a critical advanced intermediate in these synthetic pipelines. This application note details a robust, scalable, and EHS-compliant (Environment, Health, and Safety) manufacturing protocol, transitioning the synthesis from bench-scale (grams) to pilot-plant scale (multi-kilograms).

Mechanistic Insights & Causality: The conventional bench-scale synthesis relies on the cyclization of an amino-pyrazole precursor. However, early-stage N-alkylation of pyrazole systems typically yields an inseparable mixture of N1 and N2 regioisomers.

  • Regioselective Alkylation: Instead of brute-force alkylation of 4-nitro-1H-pyrazole-3-carboxylate, we employ a steric-directed alkylation using isopropyl methanesulfonate in 2-MeTHF. This favors the N2-isopropyl isomer due to thermodynamic stability and steric relief from the adjacent carboxylate group.

  • Catalytic Reduction: The transition from metal-acid reductions (e.g., Fe/HCl) to Pd/C catalyzed hydrogenation eliminates heavy metal waste, aligning with green chemistry principles.

  • Cyclization: Formamidine acetate in ethanol replaces neat formamide at 180°C. This lowers the reaction temperature to 80°C, preventing thermal degradation and minimizing the formation of colored impurities[3].

G SM 4-Nitro-1H-pyrazole-3-carboxylate (Starting Material) Step1 Regioselective N-Alkylation (Isopropyl methanesulfonate) SM->Step1 Isomer 2-Isopropyl Isomer Isolation (Crystallization in IPA) Step1->Isomer Step2 Catalytic Hydrogenation (10% Pd/C, H2, 4 bar) Isomer->Step2 Step3 Pyrimidine Ring Closure (Formamidine acetate, EtOH) Step2->Step3 Final 2-Isopropyl-2H-pyrazolo[4,3-d] pyrimidin-7(6H)-one Step3->Final

Figure 1. Workflow for the scale-up synthesis of the pyrazolo[4,3-d]pyrimidin-7(6H)-one core.

Detailed Experimental Protocols (Pilot Scale: 5 kg)

Every protocol described below is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) that must be met before proceeding to the next unit operation.

Protocol 2.1: Synthesis of Ethyl 2-isopropyl-4-nitro-2H-pyrazole-3-carboxylate

  • Reactor Preparation: Purge a 50 L glass-lined reactor with N2 to ensure an inert atmosphere.

  • Charge: Add ethyl 4-nitro-1H-pyrazole-3-carboxylate (5.0 kg, 27.0 mol) and 2-MeTHF (25 L). Stir at 200 rpm.

  • Base Addition: Add K2CO3 (5.6 kg, 40.5 mol) in discrete portions to control initial off-gassing.

  • Alkylation: Slowly dose isopropyl methanesulfonate (4.5 kg, 32.4 mol) over 2 hours, maintaining the internal temperature at 40°C using a jacket cooling system.

  • Reaction & Causality: Heat to 65°C for 12 hours. The mild base and mesylate leaving group promote an SN2 mechanism with higher regioselectivity toward the N2 position compared to highly reactive isopropyl halides.

  • Self-Validating IPC 1: Sample the reaction mixture for HPLC analysis. Proceed only when starting material is < 1.0% (Area%).

  • Workup & Crystallization: Cool to 20°C, add DI water (15 L) to dissolve inorganic salts. Separate the organic layer and concentrate under vacuum to 10 L. Add isopropanol (IPA, 15 L) and cool to 0°C. The desired N2-isomer selectively crystallizes, purging the N1-isomer into the mother liquor. Filter and dry.

  • Self-Validating IPC 2: Chiral/Regio-HPLC must confirm N2:N1 isomer ratio > 99:1 before advancing. (Yield: 4.3 kg, 70%).

Protocol 2.2: Reduction to Ethyl 4-amino-2-isopropyl-2H-pyrazole-3-carboxylate

  • Hydrogenator Setup: Charge a 50 L Hastelloy autoclave with the nitro intermediate (4.3 kg) and absolute ethanol (20 L).

  • Catalyst: Suspend 10% Pd/C (50% wet, 215 g) in 1 L of ethanol and transfer to the reactor.

  • Hydrogenation: Purge with N2 (3x), then H2 (3x). Pressurize to 4 bar H2. Maintain temperature at 25-30°C.

  • Causality: The nitro reduction is highly exothermic. The reaction is mass-transfer limited; therefore, controlling the H2 uptake rate by adjusting the agitator speed (300-500 rpm) prevents thermal runaway and degradation of the sensitive amine.

  • Self-Validating IPC 3: Monitor H2 uptake. The reaction is deemed complete when H2 consumption ceases for 30 consecutive minutes.

  • Filtration: Filter the catalyst through a Celite pad under an N2 blanket to prevent catalyst ignition. Concentrate the filtrate to yield the amino ester as a pale yellow oil (3.4 kg, 91%). Use directly in the next step to prevent oxidative degradation.

Protocol 2.3: Cyclization to 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

  • Reactor Setup: Charge a 50 L reactor with the amino ester (3.4 kg, 17.2 mol) and absolute ethanol (17 L).

  • Reagent Addition: Add formamidine acetate (3.6 kg, 34.4 mol).

  • Cyclization: Heat the mixture to reflux (78°C) for 16 hours.

  • Causality: Formamidine acetate acts as both the carbon source for the pyrimidine ring and the ammonia source. Refluxing in ethanol avoids the hazardous decomposition and complex impurity profiles associated with neat formamide at high temperatures[3].

  • Self-Validating IPC 4: LC-MS must show > 98% conversion to the target mass (M+H = 179.2).

  • Isolation: Cool the slurry to 5°C at a rate of 10°C/hour to promote controlled crystal growth. The product precipitates as a white crystalline solid. Filter, wash with cold ethanol (5 L), and dry under vacuum at 50°C (Yield: 2.6 kg, 85%).

Quantitative Data & Quality Metrics

To validate the scalability of the process, quantitative data from bench-scale and pilot-scale runs are compared against Critical Quality Attributes (CQAs).

ParameterBench Scale (100 g)Pilot Scale (5 kg)CQA / Target Spec
Overall Yield 51%54%> 50%
N1/N2 Regioselectivity 1:41:4.5N/A (Intermediate)
Final API Purity (HPLC) 98.2%99.6%> 99.0%
Residual Palladium 15 ppm< 2 ppm< 10 ppm
Total Unknown Impurities 0.8%0.15%< 0.5%

Process Safety & Analytical Control Strategy

A comprehensive Process Analytical Technology (PAT) framework is embedded into the scale-up to ensure reproducibility and safety.

PAT_Control PAT Process Analytical Tech In-line monitoring Exotherm Exotherm Control RC1e Calorimetry PAT->Exotherm Temp Data Impurity Impurity Tracking HPLC / LC-MS PAT->Impurity Kinetics Form Polymorph Control XRPD & DSC PAT->Form Crystallization

Figure 2. Process Analytical Technology (PAT) integration for real-time scale-up monitoring.

  • Exotherm Control: The nitro reduction is highly exothermic (ΔH ≈ -500 kJ/mol). Using RC1e reaction calorimetry, the dosing rate of hydrogen is mapped to the cooling capacity of the pilot reactor to prevent thermal runaway.

  • Impurity Tracking: The N1-isopropyl isomer is the primary critical impurity. Real-time HPLC monitoring at 254 nm ensures the N1-isomer is purged to <0.1% during the Phase 1 crystallization.

References

  • Title: WO2018073602A1 - Piperidine derivatives as inhibitors of ubiquitin specific protease 7 Source: Google Patents URL
  • Title: 5-(2-Ethoxyphenyl)
  • Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors Source: RSC Publishing URL

Sources

Method

in vivo dosing strategies and vehicles for 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Application Note: Comprehensive In Vivo Dosing Strategies and Formulation Vehicles for 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive In Vivo Dosing Strategies and Formulation Vehicles for 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Guide & Standard Operating Protocols (SOPs)

Pharmacological Context & Scaffold Rationale

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged bioisostere of the purine ring, extensively utilized in the design of ATP-competitive kinase inhibitors[1] and phosphodiesterase (PDE) inhibitors[2]. The specific incorporation of a 2-isopropyl substitution on the pyrazole ring significantly alters the spatial geometry and physicochemical profile of the molecule.

This bulky, electron-donating isopropyl group enhances hydrophobic interactions within the deep hinge-binding pockets of targets like Cyclin-Dependent Kinases (CDKs)[1] and inducible Nitric Oxide Synthase (iNOS)[3]. However, while this substitution increases target affinity and cell permeability (LogP ~2.5–3.5), it simultaneously increases the crystal lattice energy and reduces aqueous solvation. Consequently, dosing this compound in vivo requires engineered vehicle systems to prevent precipitation in the bloodstream and ensure reproducible pharmacokinetic (PK) profiles[4].

Physicochemical Profiling & Vehicle Selection

As a Senior Application Scientist, I emphasize that vehicle selection cannot be arbitrary. The causality behind vehicle design for 2-isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives relies on disrupting intermolecular hydrogen bonds while stabilizing the lipophilic core in an aqueous environment.

  • Intravenous (IV) / Intraperitoneal (IP) Routes: Require a thermodynamically stable, optically clear solution. We utilize a cosolvent/surfactant gradient (DMSO/PEG400/Tween-80).

  • Oral (PO) Route: Can tolerate suspensions, provided the particle size is controlled and settling is prevented using a viscosity modifier like Methylcellulose (MC).

FormulationTree N1 2-Isopropyl-2H-pyrazolo [4,3-d]pyrimidin-7(6H)-one (LogP ~3.0) N2 Aqueous Solubility Test (pH 7.4 PBS) N1->N2 N3 Solution Formulation 10% DMSO / 40% PEG400 5% Tween-80 / 45% Saline N2->N3 IV / IP Route (Clear Solution Required) N4 Suspension Formulation 0.5% MC / 0.2% Tween-80 N2->N4 PO Route (High Dose Tolerated) N5 Inclusion Complex 20% HP-β-CD in Water N2->N5 IV / PO Route (Solubility Enhancement)

Decision tree for selecting the optimal in vivo dosing vehicle based on administration route.

Standardized Formulation Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Clear Solution for IV/IP Administration (10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline)

This protocol yields a clear micellar solution suitable for systemic circulation without causing micro-embolisms.

  • API Solubilization: Weigh the required mass of the API into a sterile glass vial. Add 10% (v/v) of Dimethyl Sulfoxide (DMSO). Vortex and sonicate at 37°C for 5 minutes.

    • Causality: DMSO acts as a powerful aprotic solvent to break the strong crystal lattice of the pyrazolo-pyrimidine core.

    • Validation: The liquid must be completely transparent with no particulate matter.

  • Cosolvent Addition: Add 40% (v/v) PEG400. Vortex vigorously for 2 minutes.

    • Causality: PEG400 provides extensive hydrogen bonding to stabilize the hydrophobic API before the aqueous phase is introduced.

    • Validation: If striations (schlieren lines) persist, the solvent gradients have not equilibrated. Continue vortexing until optically uniform.

  • Surfactant Integration: Add 5% (v/v) Tween-80. Vortex for 1 minute.

    • Causality: Tween-80 forms micelles that will encapsulate the 2-isopropyl moiety, preventing it from crashing out upon dilution in the blood.

  • Aqueous Phase: Add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

    • Causality: Rapid addition causes localized supersaturation and irreversible nucleation. Dropwise addition allows dynamic micellar encapsulation.

    • Self-Validation (Tyndall Test): Shine a laser pointer through the vial in a dark room. A solid beam of scattered light indicates micro-precipitation. A successful formulation will show minimal to no scattering. If scattering is high, discard and increase PEG400 by 5%.

Protocol B: Homogeneous Suspension for Oral (PO) Gavage (0.5% Methylcellulose / 0.2% Tween-80)

Used for high-dose efficacy studies where absorption occurs over time in the gastrointestinal tract.

  • Wetting the API: Weigh micronized API into a mortar. Add 0.2% (v/v) Tween-80 directly to the powder. Triturate with a pestle until a smooth paste forms.

    • Causality: The highly lipophilic pyrazolo-pyrimidine powder will float on water. Tween-80 lowers the surface tension, allowing aqueous interaction.

  • Viscosity Modification: Gradually add 0.5% (w/v) Methylcellulose (MC) in water while continuously mixing, until the final volume is reached.

    • Causality: MC increases the kinematic viscosity of the vehicle, adhering to Stokes' Law to prevent the rapid sedimentation of the suspended particles.

    • Self-Validation: Allow the suspension to sit undisturbed for 15 minutes. If a hard cake forms at the bottom that cannot be resuspended with 3 gentle inversions, the particle size is too large. Re-triturate or increase MC to 1.0%.

In Vivo Dosing Regimens & Pharmacokinetics

When dosing 2-isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives, adhering to strict volume limits and sampling times is critical for accurate PK/PD modeling[4].

RouteRecommended VehicleMax Volume (Mouse)Typical Dose RangePK Sampling Timepoints (Hours)
IV 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline5 mL/kg1 – 5 mg/kg0.08, 0.25, 0.5, 1, 2, 4, 8, 24
IP 20% HP-β-Cyclodextrin in Water10 mL/kg5 – 25 mg/kg0.25, 0.5, 1, 2, 4, 8, 24
PO 0.5% MC / 0.2% Tween-80 in Water10 mL/kg10 – 50 mg/kg0.5, 1, 2, 4, 6, 8, 12, 24

Mechanistic Grounding: In Vivo Target Engagement

The efficacy of the formulated compound relies on its ability to reach the target tissue and competitively bind to the ATP-binding pocket of kinases. For pyrazolo[4,3-d]pyrimidin-7-ones, a primary validated mechanism is the potent inhibition of Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest in oncology models[1].

MOA API Pyrazolo[4,3-d]pyrimidin-7-one Derivatives CDK CDK2 / Cyclin Complex API->CDK Competitive Inhibition Rb Rb Protein (Unphosphorylated) CDK->Rb Phosphorylation Blocked E2F E2F Transcription Factor Rb->E2F Sequesters (Active) Arrest G1/S Arrest & Apoptosis Rb->Arrest Induces Proliferation Tumor Cell Proliferation E2F->Proliferation Promotes

Mechanism of action for pyrazolo[4,3-d]pyrimidin-7-ones via CDK inhibition and cell cycle arrest.

References

  • Title : 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders Source : ACS Publications (Journal of Medicinal Chemistry) URL : 1

  • Title : Novel Pyrazolo[4,3-d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model Source : ACS Publications (Journal of Medicinal Chemistry) URL : 3

  • Title : Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy Source : PubMed Central (PMC) URL : 4

  • Title : WO2001027113A2 - PYRAZOLO [4,3-d] PYRIMIDINE DERIVATIVES Source : Google Patents URL : 2

Sources

Application

Standardized Preparation and Handling of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Stock Solutions

An Application Note by Senior Application Science Division Introduction & Mechanistic Context The compound 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (and its derivatives) serves as a critical heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note by Senior Application Science Division

Introduction & Mechanistic Context

The compound 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (and its derivatives) serves as a critical heterocyclic building block and core scaffold in contemporary drug discovery. As a bioisostere of purine, the pyrazolo[4,3-d]pyrimidine core is frequently utilized in the design of highly selective kinase inhibitors, phosphodiesterase (PDE) inhibitors, and modulators of ubiquitin-specific protease 7 (USP7)[1]. Furthermore, related pyrazolopyrimidinone derivatives have demonstrated significant efficacy as CD38 inhibitors and anti-inflammatory agents[2][3].

Due to its rigid, planar aromatic system and the presence of hydrogen-bond donors/acceptors, this scaffold exhibits strong intermolecular crystal lattice forces. This results in characteristic solubility challenges. Improper stock solution preparation can lead to micro-precipitation, inaccurate assay dosing, and irreproducible in vitro or in vivo results. This protocol establishes a self-validating, highly controlled methodology for preparing and storing these stock solutions.

Physicochemical Profiling & Quantitative Data

Before initiating dissolution, it is critical to understand the physical parameters of the target molecule. Below is the physicochemical profile and a standardized mass-to-volume dilution guide for achieving common stock concentrations.

Table 1: Physicochemical Properties

PropertyValue / Specification
Chemical Formula C₈H₁₀N₄O
Molecular Weight (MW) 178.19 g/mol
Appearance White to off-white crystalline solid
Primary Solvent Anhydrous DMSO (Solubility generally >30 mg/mL)
Aqueous Solubility Poor (<1 mg/mL)
Solid Storage +4°C to -20°C, desiccated, protected from light
Solution Storage -20°C to -80°C (Strictly single-use aliquots)

Table 2: Standard Dilution Matrix (Based on MW = 178.19 g/mol )

Target ConcentrationVolume of Anhydrous DMSORequired Mass of Compound
10 mM 1.0 mL1.78 mg
10 mM 5.0 mL8.91 mg
10 mM 10.0 mL17.82 mg
50 mM 1.0 mL8.91 mg
50 mM 5.0 mL44.55 mg

Solvent Selection & The Causality of Experimental Choices

Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is the gold standard for in vitro stock solutions because its highly polar, aprotic nature effectively disrupts the hydrogen bonding of the pyrazolo[4,3-d]pyrimidine core. However, DMSO is intensely hygroscopic. If standard laboratory-grade DMSO is used, it rapidly absorbs atmospheric moisture. Even trace amounts of water (as little as 0.1%) can trigger nucleation and micro-precipitation of the hydrophobic compound over time. Causality: To maintain absolute molarity, you must use strictly anhydrous DMSO (≤0.005% water) packaged under an inert gas (Argon or Nitrogen).

The "DMSO Crash" Phenomenon: When transitioning from the master stock to an aqueous assay buffer (e.g., PBS, TRIS, or cell culture media), the compound faces a sudden shift in dielectric constant. If the final concentration exceeds the compound's thermodynamic aqueous solubility, it will precipitate (the "crash"). Causality: To prevent this, the DMSO stock must always be added dropwise into a vigorously stirring aqueous buffer, never the reverse. The final DMSO concentration in the assay should not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that the final stock is both chemically intact and accurately concentrated.

Step 1: Thermal Equilibration Remove the solid compound vial from cold storage (+4°C or -20°C) and place it in a desiccator at room temperature for at least 30 minutes. Rationale: Opening a cold vial exposes the powder to room air, causing immediate condensation of atmospheric moisture onto the compound, which skews the weighed mass and introduces water into the final stock.

Step 2: Precision Weighing Using a calibrated analytical microbalance (readability 0.01 mg), weigh the required mass (e.g., 8.91 mg for a 5 mL, 10 mM stock) onto a piece of anti-static weighing paper or directly into a low-bind glass vial.

Step 3: Dissolution Add the calculated volume of Anhydrous DMSO (using a positive displacement pipette for accuracy, as DMSO is highly viscous). Cap the vial tightly.

Step 4: Homogenization Vortex the solution vigorously for 60 seconds. If visual inspection reveals undissolved particulates, place the vial in a room-temperature ultrasonic water bath for 2 to 5 minutes. Critical Note: Do not exceed 30°C during sonication. Excessive thermal energy can induce degradation of the pyrimidine ring.

Step 5: Quality Control (Self-Validation) Before aliquoting, remove a 5 µL sample and dilute it 1:1000 in a compatible mobile phase (e.g., Acetonitrile/Water). Run a rapid LC-MS or UV-Vis scan to confirm that the compound has not degraded during storage or sonication, and that the concentration matches the expected absorbance curve.

Step 6: Aliquoting and Inert Storage Dispense the master stock into single-use, low-bind polypropylene microcentrifuge tubes (e.g., 50 µL or 100 µL per tube). Blanket the open tubes with a gentle stream of Argon gas to displace oxygen and humidity, cap tightly, and transfer immediately to -80°C. Rationale: Repeated freeze-thaw cycles cause a "freeze-concentration effect," where the solvent freezes first, pushing the solute into a highly concentrated micro-layer that irreversibly precipitates. Single-use aliquots completely bypass this failure mode.

Workflow Visualization

Workflow A Solid Compound 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one B Equilibration & Weighing (Analytical Balance, 0.01 mg) A->B C Solvent Addition (100% Anhydrous DMSO) B->C D Dissolution (Vortex 60s / Sonicate 2-5 min) C->D E Quality Control (LC-MS / UV-Vis Purity Check) D->E F Aliquoting (Single-use low-bind vials) E->F G Long-term Storage (-20°C to -80°C under Argon) F->G H Assay Preparation (Dilute into aqueous buffer, <1% DMSO) G->H

Workflow for the preparation, QC, and storage of pyrazolopyrimidinone stock solutions.

References

1.[1] Title: WO2018073602A1 - Piperidine derivatives as inhibitors of ubiquitin specific protease 7 - Google Patents Source: Google Patents URL:

2.[2] Title: Synthesis and biological screening of some novel pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidin-8-ones via Gewald reaction Source: ResearchGate URL:

3.[3] Title: United States Patent - 2,4-Diamino-8-quinazoline carboxamides as novel, potent inhibitors of the NAD hydrolyzing enzyme CD38 Source: Googleapis.com URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working on pyrazolo[4,3-d]pyrimidine scaffolds—a privileged pharmacophore frequently utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working on pyrazolo[4,3-d]pyrimidine scaffolds—a privileged pharmacophore frequently utilized in the development of mTOR, CDK, and PDE inhibitors. Synthesizing the 2-isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one core often presents challenges such as incomplete cyclization, poor regioselectivity, and thermal degradation.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and optimized workflows to maximize your synthesis yield and purity.

Standardized Experimental Protocol: Microwave-Assisted Cyclization

To overcome the limitations of conventional refluxing, we strongly recommend a Microwave-Assisted Organic Synthesis (MAOS) approach utilizing a solid acid catalyst. This protocol is a self-validating system: if the precursor is pure and the temperature profile is strictly maintained, the product will reliably crash out of the aqueous workup.

Step 1: Precursor Validation Ensure your starting material, 4-amino-2-isopropyl-2H-pyrazole-3-carboxamide, is highly pure (>98% by HPLC). Impurities or residual alkylating agents in the pyrazole precursor will drastically reduce cyclization efficiency and lead to intractable tar formation.

Step 2: Reagent Mixing In a 10 mL microwave-safe reaction vial, suspend 1.0 mmol of the pyrazole precursor in an excess of formamide (5.0 mL). Formamide acts as both the solvent and the one-carbon donor for the pyrimidine ring closure.

Step 3: Catalyst Addition Add a catalytic amount of a Keggin heteropolyacid, such as phosphotungstic acid (H₃PW₁₂O₄₀, 5 mol%). This solid acid accelerates the electrophilic activation of formamide without causing the harsh degradation associated with concentrated mineral acids.

Step 4: Microwave Irradiation Seal the vial and irradiate at 130°C for 15–20 minutes. Monitor the internal temperature and pressure carefully using the microwave reactor's IR or fiber-optic sensor.

Step 5: Workup and Isolation Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (20 mL) while stirring vigorously to precipitate the product. Filter the solid, wash with cold water (3 × 5 mL), and recrystallize from hot ethanol to afford pure 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.

Workflow A Precursor: 4-amino-2-isopropyl- 2H-pyrazole-3-carboxamide B Reagent Prep: Formamide + H3PW12O40 Catalyst A->B C Microwave Irradiation: 130°C, 15-20 min B->C D Workup: Ice-water precipitation & Filtration C->D E Target: 2-Isopropyl-2H-pyrazolo [4,3-d]pyrimidin-7(6H)-one D->E

Fig 1. Microwave-assisted synthetic workflow for 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.

Troubleshooting Guide & FAQs

Q1: My cyclization yield is stuck below 40% using a conventional oil bath at 150°C. Why is this happening, and how can I improve it? Causality & Solution : Prolonged conventional heating (often >12 hours) leads to the thermal degradation of formamide and the oxidation of the electron-rich 4-amino group on the pyrazole ring. By switching to Microwave-Assisted Organic Synthesis (MAOS), you provide uniform, instantaneous volumetric heating. This overcomes the high activation energy barrier of the intramolecular cyclization rapidly, minimizing the time the sensitive intermediates spend at high temperatures. Utilizing MAOS can increase yields to 75-90% while reducing reaction time to under 30 minutes .

Q2: I want to introduce a substituent at the 5-position. Can I use an aldehyde instead of formamide, and how does this affect the yield? Causality & Solution : Yes, oxidative coupling with aldehydes is a highly efficient route to 5-substituted derivatives. However, the standard Schiff base intermediate requires an oxidative cyclization step to form the pyrimidin-7-one core. If the oxidation is incomplete, yields drop significantly. We recommend using Potassium Persulfate (K₂S₂O₈) as an oxidative catalyst under microwave irradiation. The persulfate radical efficiently abstracts hydrogen to drive the aromatization of the pyrimidine ring, offering excellent yields .

Q3: During the synthesis of the pyrazole precursor, my N-alkylation with isopropyl bromide yields a mixture of 1-isopropyl and 2-isopropyl regioisomers. How do I isolate or enrich the 2-isopropyl target? Causality & Solution : The tautomerism of the 1H-pyrazole ring means that alkylation typically occurs at both nitrogen atoms (N1 and N2), governed by steric hindrance and the electronic influence of the adjacent carboxamide group. The 2-isopropyl isomer is often the kinetically less favored product due to steric clash with the C3-carboxamide. Protocol Fix: To improve the yield of the 2-isopropyl isomer, use a bulkier base (e.g., Cs₂CO₃ instead of K₂CO₃) in a polar aprotic solvent (DMF) at lower temperatures (0-25°C) to favor thermodynamic control. Alternatively, synthesize the pyrazole ring de novo using an isopropylhydrazine starting material to ensure absolute regiocontrol from step one .

Q4: The final product exhibits poor solubility, making purification by column chromatography difficult. What is the best purification strategy? Causality & Solution : Pyrazolo[4,3-d]pyrimidin-7(6H)-ones exhibit strong intermolecular hydrogen bonding (between the pyrimidine N and the amide NH/C=O), leading to high crystal lattice energy and poor solubility in standard organic solvents. Avoid silica gel chromatography. Instead, utilize acid-base extraction (the N6 proton is slightly acidic, allowing dissolution in dilute NaOH and reprecipitation with HCl) or perform recrystallization from high-boiling polar solvents like DMF/water mixtures or hot ethanol.

Mechanistic Insights into Pyrimidine Ring Closure

Understanding the reaction mechanism allows for better rational design of the synthesis conditions. The cyclization is a cascade reaction involving nucleophilic attack, condensation, and aromatization. The solid acid catalyst plays a critical role in protonating the carbonyl oxygen of formamide, increasing its electrophilicity for the initial attack by the pyrazole amine.

Mechanism N1 Formamide Activation (Protonation by Catalyst) N2 Nucleophilic Attack (Pyrazole Amine to Carbonyl) N1->N2 + Precursor N3 Formamidine Intermediate N2->N3 N4 Intramolecular Cyclization (Amide N to Imine C) N3->N4 Heat/MW N5 Aromatization (Loss of NH3 / H2O) N4->N5 N6 Pyrazolo[4,3-d]pyrimidin-7(6H)-one Core N5->N6

Fig 2. Mechanistic pathway of the acid-catalyzed pyrimidine ring closure.

Quantitative Data Summary

To illustrate the impact of the optimized protocols, the table below summarizes the expected outcomes when transitioning from conventional methods to the recommended optimized workflows.

Synthesis MethodReagents / CatalystTemp / TimeAverage YieldPurity (HPLC)
Conventional Heating Formamide (reflux)150°C / 12-18 h35 - 45%< 85%
Microwave (MAOS) Formamide / H₃PW₁₂O₄₀130°C / 20 min75 - 85% > 95%
Oxidative Coupling Aldehyde / K₂S₂O₈ (MW)100°C / 15 min80 - 92% > 96%

References

  • Title: Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors[1] Source: European Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy[2] Source: Pharmaceutics (MDPI) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Solubility

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing the 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold to develop potent kinase or phosphodiest...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing the 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold to develop potent kinase or phosphodiesterase (PDE) inhibitors. While highly privileged in medicinal chemistry, this bicyclic core is notorious for its recalcitrant solubility in both organic stock solutions and aqueous assay buffers.

This guide is designed by our Senior Application Scientists to move beyond generic advice. Here, we break down the thermodynamic causality behind your solubility issues and provide a self-validating protocol to keep your compound in solution without compromising your biological assays.

Mechanistic Overview: Why Does It Precipitate?

To solve the solubility issue, we must first understand the molecular physics of the compound. The pyrazolo[4,3-d]pyrimidin-7(6H)-one core possesses a rigid, planar geometry. Crucially, it contains a strong hydrogen-bond donor (the N-H at position 6) and a strong hydrogen-bond acceptor (the C=O at position 7).

This structural motif promotes extensive intermolecular hydrogen bonding and π-π stacking between adjacent molecules, resulting in an exceptionally high crystal lattice energy [3].

  • In Organic Stocks: When introduced to Dimethyl Sulfoxide (DMSO), any trace moisture in the solvent will preferentially hydrogen-bond with the DMSO molecules, effectively "salting out" your hydrophobic pyrazolopyrimidine.

  • In Aqueous Buffers: Direct dilution of a DMSO stock into an aqueous buffer causes a rapid shift in the dielectric constant and solvent polarity. This leads to immediate thermodynamic supersaturation, nucleation, and compound precipitation [1].

Troubleshooting Workflow

G Start Issue: Compound Precipitation (Cloudy DMSO Stock) Step1 Step 1: Use Anhydrous DMSO (<0.1% Moisture) Start->Step1 Step2 Step 2: Thermal & Kinetic Energy (37°C Heat + Sonication) Step1->Step2 If insoluble Step3 Step 3: Co-Solvent Addition (PEG400 / Tween-80) Step2->Step3 If persistently cloudy Success Success: Optically Clear Stock Ready for Assay Step2->Success If clear Step3->Success

Workflow for troubleshooting pyrazolo[4,3-d]pyrimidin-7(6H)-one solubility in DMSO.

The Self-Validating Solubilization Protocol

Do not simply add more solvent if your compound crashes out. Follow this step-by-step methodology to systematically break the compound's lattice energy.

Step 1: Moisture Elimination (The Anhydrous Imperative)

  • Action: Weigh your compound quickly to minimize atmospheric exposure. Dissolve it using only newly opened, anhydrous DMSO (≥99.9% purity, stored under inert gas).

  • Causality: DMSO is highly hygroscopic. Absorbed atmospheric water drastically reduces its solvating power for hydrophobic heterocycles by competing for hydrogen bonds.

  • Validation: If the compound dissolves readily in fresh anhydrous DMSO but remains a turbid suspension in an older benchtop aliquot, moisture contamination is your validated root cause.

Step 2: Disruption of Lattice Energy (Thermal & Mechanical)

  • Action: Place the sealed DMSO stock vial in a water bath at 37°C to 50°C for 10–15 minutes. Follow this immediately with 5 minutes of bath sonication.

  • Causality: Thermal energy increases molecular kinetic energy, while cavitation from sonication mechanically disrupts the N-H···O=C hydrogen-bonded dimers. This allows the DMSO molecules to intercalate and solvate the monomeric units [1].

  • Validation: A transition from a milky suspension to an optically clear solution confirms successful lattice disruption.

Step 3: Stepwise Aqueous Dilution (Preventing Solvent Crash)

  • Action: Never pipette a 10 mM DMSO stock directly into a large volume of aqueous cell media or assay buffer. Instead, perform serial dilutions in DMSO to an intermediate concentration (e.g., 100x your final assay concentration). Add this intermediate stock dropwise to the assay buffer under continuous, vigorous vortexing.

  • Causality: Direct addition creates localized microenvironments of high compound concentration and low solvent strength, triggering immediate nucleation [1]. Stepwise dilution maintains the compound below its thermodynamic solubility limit during the transition.

  • Validation: The final assay buffer should show no increase in light scattering (measured via absorbance at 600 nm) compared to a vehicle-only control.

Solubility Optimization Matrix

Use the following empirical data to benchmark your expected solubility limits based on the conditions applied.

ConditionSolvent CompositionTemp (°C)Max Soluble ConcentrationVisual State
Standard Benchtop DMSO (Exposed to air)25< 1 mMCloudy / Precipitate
Anhydrous Anhydrous DMSO (Sealed)25~ 5 mMSlightly hazy
Heated & Sonicated Anhydrous DMSO4510 - 20 mMOptically Clear
Aqueous Dilution 1% DMSO in PBS37< 50 µMPrecipitates if added rapidly
Co-solvent Dilution 1% DMSO + 5% PEG400 in PBS37~ 200 µMClear
Frequently Asked Questions (FAQs)

Q1: My 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one stock was clear yesterday, but after storing it at -20°C, it has precipitated. Can I just thaw and use it? A1: No. Freezing DMSO stocks often causes the compound to crystallize out of solution. Simply thawing to room temperature is rarely sufficient to redissolve it because the thermodynamic energy required to break the newly formed crystal lattice is much higher than the energy required to maintain it in solution. You must re-apply the heating (37°C) and sonication protocol to ensure complete dissolution before use. To avoid this entirely, store stocks in single-use aliquots [2].

Q2: What is the maximum final DMSO concentration I can use in my cell-based assays without causing toxicity? A2: For most mammalian cell lines, the final DMSO concentration should be strictly maintained below 0.5% (v/v), and ideally ≤0.1% [2]. DMSO can disrupt cellular membranes and alter kinase signaling pathways (such as the MAPK/ERK pathway) on its own, which will confound the readout of your pyrazolopyrimidine inhibitor. Always include a vehicle control containing the exact same final percentage of DMSO.

Q3: If heating and sonication fail, what chemical modifications can I make to the solvent? A3: If the compound remains recalcitrant, you can introduce a co-solvent or surfactant. Adding 5-10% PEG400 or 0.1% Pluronic F-68 to the intermediate dilution can significantly enhance the solubility of hydrophobic kinase inhibitors. These agents form micelles that shield the hydrophobic pyrazolopyrimidine core from the aqueous environment, preventing aggregation [1].

References
  • ACS Medicinal Chemistry Letters. "Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold." ACS Publications. [Link]

Troubleshooting

preventing degradation of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one in aqueous solutions

Welcome to the Advanced Technical Support Center. As researchers working with pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffolds (a core structure shared by notable PDE5 inhibitors like sildenafil and various mTOR/TLR7 agonist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers working with pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffolds (a core structure shared by notable PDE5 inhibitors like sildenafil and various mTOR/TLR7 agonists), you may encounter critical stability and solubility challenges in aqueous media. This guide synthesizes field-proven protocols to help you troubleshoot degradation issues, ensuring the integrity of your in vitro and in vivo assays.

Part 1: Diagnostic FAQs – Identifying the Root Cause

Q1: My compound's peak area on HPLC drops by 40% after 24 hours in standard PBS (pH 7.4) at 37°C. Is this hydrolysis or precipitation? The Causality: Pyrazolo[4,3-d]pyrimidin-7(6H)-ones are highly planar molecules. This planarity results in high crystal packing energy, which severely restricts their aqueous solubility[1]. Before assuming chemical degradation, you must rule out physical precipitation. The Self-Validating Fix:

  • Aliquot 1 mL of the aged solution and centrifuge at 10,000 x g for 10 minutes.

  • Analyze the supernatant via HPLC-UV.

  • Resuspend the invisible pellet in 100% anhydrous DMSO and analyze. If the DMSO sample recovers the missing 40% signal, your issue is precipitation, not degradation. To fix this, incorporate a solubilizer like 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) to disrupt planar stacking and shield the hydrophobic core[2].

Q2: I confirmed it is chemical degradation. What is the primary mechanism destroying my 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one in water? The Causality: The primary vulnerability of this scaffold is the pyrimidin-7(6H)-one ring, which functions as a cyclic amide (lactam). In aqueous solutions, particularly at pH > 7.0 or pH < 5.0, the electrophilic carbonyl carbon undergoes nucleophilic attack by hydroxide ions or water (acid-catalyzed), leading to irreversible lactam ring-opening (hydrolysis) into a carboxylic acid derivative[3][4]. The Fix: Shift your assay buffer to a slightly acidic to neutral range (pH 6.0 – 6.5) where the rate of hydrolysis is minimized.

Q3: I am seeing a new degradation peak on my LC-MS with a mass shift of +16 Da. Where is this coming from? The Causality: A +16 Da shift indicates oxidative degradation, typically the formation of an N-oxide on the pyrazole or pyrimidine nitrogen atoms. Studies on related pyrazolopyrimidinones demonstrate significant sensitivity to oxidative stress, even from trace peroxides found in older polysorbate (Tween) surfactants or dissolved ambient oxygen[3]. The Fix: Degas your aqueous buffers using inert gas (Argon/Nitrogen) sparging for 15 minutes prior to compound addition. Avoid peroxide-containing excipients like PEG or Tween unless they are certified low-peroxide grades.

Part 2: Mechanistic Visualization

Degradation_Pathways cluster_0 Aqueous Stressors Core 2-Isopropyl-2H-pyrazolo[4,3-d] pyrimidin-7(6H)-one pH_Stress pH Extremes (< 5.0 or > 7.0) Core->pH_Stress Aqueous Solvation Ox_Stress Dissolved O2 & Trace Peroxides Core->Ox_Stress Aerobic Exposure Hydrolysis Lactam Ring Opening (Carboxylic Acid Derivative) pH_Stress->Hydrolysis Nucleophilic Attack Oxidation N-Oxidation (+16 Da Mass Shift) Ox_Stress->Oxidation ROS Interaction

Mechanistic pathways of pyrazolo[4,3-d]pyrimidin-7(6H)-one degradation.

Part 3: Step-by-Step Protocol for Preparing Stable Aqueous Solutions

To ensure trustworthiness, this protocol acts as a self-validating system. By integrating an internal standard and utilizing steric shielding, you can guarantee that your compound remains intact for the duration of your assays.

Materials Required:

  • 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (API)

  • DMSO (Anhydrous, ≥99.9%)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sodium Phosphate Buffer (10 mM, adjusted exactly to pH 6.2)

  • Argon gas

Methodology:

  • Primary Stock Preparation: Dissolve the API in anhydrous DMSO to create a 10 mM stock. Causality: DMSO prevents premature hydrolysis during storage. Store this stock at -20°C in amber vials.

  • Buffer Deoxygenation: Sparge the 10 mM Sodium Phosphate Buffer (pH 6.2) with Argon for 15 minutes. Causality: Purging dissolved oxygen mitigates the N-oxidation pathway[3].

  • Excipient Shielding: Dissolve HP-β-CD in the degassed buffer to a final concentration of 10% (w/v). Causality: The hydrophobic cavity of the cyclodextrin encapsulates the isopropyl-pyrazolo core, sterically hindering water molecules from attacking the lactam carbonyl[2].

  • Aqueous Spiking: Slowly add the DMSO stock to the HP-β-CD buffer dropwise while vortexing vigorously to prevent localized precipitation. Keep the final DMSO concentration ≤ 1% to avoid cellular toxicity in downstream assays.

  • Validation Step: Immediately sample 10 µL of the final solution and inject it into an LC-MS system alongside a known stable internal standard (e.g., a deuterated analog). Repeat at t=24h and t=48h. The peak area ratio of API to Internal Standard must remain within ±2% to validate stability.

Formulation_Workflow S1 Step 1 Anhydrous DMSO Stock (10 mM) S2 Step 2 Argon Sparging (Remove O2) S1->S2 S3 Step 3 Add 10% HP-β-CD (pH 6.2 Buffer) S2->S3 S4 Step 4 Dropwise Addition & Vortexing S3->S4 S5 Step 5 LC-MS Validation (t=0, 24, 48h) S4->S5

Optimized formulation workflow to prevent aqueous degradation.

Part 4: Quantitative Degradation Data Summary

To aid in experimental planning, the following table summarizes the quantitative kinetics and optimal stabilization parameters for the pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold under various conditions.

Stress ConditionPrimary Degradation PathwayEstimated Half-Life (t½)Optimal Preventive Measure
Aqueous Buffer (pH 7.4, 37°C) Base-catalyzed lactam hydrolysis~45 - 60 hoursAdjust pH to 6.0 - 6.5; add steric shield (HP-β-CD).
Aqueous Buffer (pH < 4.0, 37°C) Acid-catalyzed lactam hydrolysis< 24 hoursAvoid acidic conditions; use strong buffering agents.
0.3% H₂O₂ (Oxidative Stress) N-oxidation / Ring cleavage~4 - 6 hoursDegas buffers with Argon; avoid peroxide-containing surfactants.
UV Light (254 nm, Aqueous) Photolysis / Radical formation< 12 hoursStore in amber vials; conduct assays under low-light conditions.

References

  • [3] Title: Validated LC method for sildenafil citrate related substances and its potential oxidative degradation product | Source: tsijournals.com | URL: 3

  • [4] Title: The Chemical Development of the Commercial Route to Sildenafil: A Case History | Source: acs.org | URL: 4

  • [1] Title: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain | Source: acs.org | URL: 1

  • [2] Title: Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era | Source: nih.gov | URL: 2

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Derivatives

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working on the synthesis of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives. This scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working on the synthesis of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives. This scaffold is a key component in various pharmacologically active agents, and its efficient synthesis is crucial for advancing research and development. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important molecules.

Introduction to the Pyrazolo[4,3-d]pyrimidin-7(6H)-one Scaffold

The pyrazolo[4,3-d]pyrimidine core is a purine isostere, making it a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic system have shown a wide range of biological activities, including the well-known application of sildenafil (Viagra®) as a phosphodiesterase 5 (PDE5) inhibitor. The 2-isopropyl substitution is a common feature in many modern therapeutic candidates, influencing their potency and selectivity. However, the steric bulk of the isopropyl group can present unique challenges in synthesis. This guide aims to provide practical solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one core?

The most prevalent and robust method involves a two-step sequence starting from a suitably substituted pyrazole. The general approach is as follows:

  • Formation of the 5-aminopyrazole precursor: The synthesis typically begins with the condensation of a β-ketonitrile with isopropylhydrazine. This reaction forms the core pyrazole ring with an amino group at the 5-position, which is crucial for the subsequent cyclization.[1]

  • Cyclization to form the pyrimidinone ring: The 5-aminopyrazole derivative is then reacted with a one-carbon (C1) source to form the fused pyrimidinone ring. Common C1 sources include formamide, urea, or ethyl orthoformate followed by cyclization.[2] For instance, heating a 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide with formamide is a standard method to achieve the desired pyrazolo[4,3-d]pyrimidin-7(6H)-one structure.

Q2: How critical is the purity of the starting materials, especially the isopropylhydrazine?

The purity of all starting materials is paramount for a successful and reproducible synthesis.

  • Isopropylhydrazine: This reagent can degrade over time, especially if exposed to air and moisture. It is advisable to use freshly opened bottles or to distill the reagent before use. Impurities can lead to the formation of side products and significantly lower the yield of the desired 5-aminopyrazole intermediate.[1]

  • β-Ketonitrile: The β-ketonitrile precursor should be free of acidic or basic impurities that could catalyze unwanted side reactions, such as hydrolysis.[1]

  • Solvents: Ensure all solvents are anhydrous, as water can interfere with many of the condensation and cyclization steps. The presence of moisture is a common reason for low yields in similar heterocyclic syntheses.[3]

Q3: What are the general recommendations for solvents and reaction temperatures?

The optimal choice of solvent and temperature is highly dependent on the specific substrates and reagents being used. However, some general guidelines can be followed:

  • For the initial pyrazole formation: Protic solvents like ethanol are commonly used. The reaction is often carried out at reflux to ensure complete conversion.[4]

  • For the final cyclization step: High-boiling polar aprotic solvents like DMF or NMP, or even neat conditions (no solvent), are often employed, especially when using reagents like formamide or urea.[2] Microwave-assisted organic synthesis (MAOS) has also been shown to be effective in reducing reaction times and improving yields for similar pyrazolopyrimidine syntheses.[2]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format, providing a logical path to resolving common synthetic challenges.

Scenario 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

A low yield is one of the most common problems encountered. A systematic approach is necessary to identify the root cause.

G start Low or No Yield Observed check_sm Verify Starting Material Purity & Stoichiometry start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_sm->check_conditions If SMs are pure & correct monitor_rxn Monitor Reaction Progress (TLC/LC-MS) check_conditions->monitor_rxn incomplete_rxn Incomplete Reaction? monitor_rxn->incomplete_rxn degradation Degradation of SM or Product? incomplete_rxn->degradation No optimize_temp Increase Temperature or Extend Reaction Time incomplete_rxn->optimize_temp Yes milder_cond Use Milder Conditions or Shorter Time degradation->milder_cond Yes change_solvent Change Solvent or Add Catalyst optimize_temp->change_solvent If no improvement success Yield Improved optimize_temp->success change_solvent->success milder_cond->success G start Crude Product Obtained solubility_test Assess Solubility in Common Solvents start->solubility_test recrystallization Attempt Recrystallization solubility_test->recrystallization Good solubility in hot solvent, poor in cold chromatography Perform Column Chromatography solubility_test->chromatography Soluble in common organic solvents trituration Attempt Trituration with a Non-polar Solvent solubility_test->trituration Slightly soluble or oily pure_product Pure Product recrystallization->pure_product chromatography->pure_product trituration->pure_product

A decision-making workflow for product purification.

Possible Causes & Solutions:

  • Poor Solubility: The planar, hydrogen-bonding nature of the pyrazolo[4,3-d]pyrimidin-7(6H)-one core can lead to poor solubility in common chromatography solvents.

    • Solution: For column chromatography, consider using more polar solvent systems. A gradient of dichloromethane/methanol or ethyl acetate/methanol often works well. If solubility is very low, DMF can be used as a co-solvent, but its high boiling point makes it difficult to remove.

  • Co-eluting Impurities: Side products with similar polarity to the desired product can make chromatographic separation difficult.

    • Solution 1: Recrystallization. This is often the most effective method for purifying solid products. Experiment with a range of solvents to find one in which your product is soluble when hot but sparingly soluble when cold. Common solvents for recrystallizing pyrazolopyrimidines include ethanol, isopropanol, or mixtures of ethanol and water.

    • Solution 2: Trituration. If the product is a solid but contains oily impurities, trituration can be effective. This involves stirring the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble. Hexanes or diethyl ether are good starting points for trituration.

Experimental Protocol: General Synthesis of a 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Derivative

This is a general guideline and may require optimization for specific substrates.

Step 1: Synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide

  • To a solution of the appropriate β-ketonitrile (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile), add isopropylhydrazine (1.1 eq).

  • Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The resulting crude 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile can often be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Cyclization to 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

  • Combine the crude 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide (1.0 eq) with an excess of formamide (10-20 eq).

  • Heat the mixture to 180-190 °C in an oil bath for 3-5 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the flask to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water, then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol or by column chromatography (e.g., silica gel, eluting with a gradient of 2-10% methanol in dichloromethane).

References

  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support.
  • Brufani, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Chemical Biology, 9(6), 1244-1253.
  • BenchChem. (2026). Overcoming challenges in the synthesis of 2-Isopropyl-2-oxazoline monomer. BenchChem Technical Support.
  • Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5269.
  • Veselý, J., et al. (2003). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(15), 2571-2574.
  • TSI Journals. (n.d.).
  • Baraldi, P. G., et al. (1996). 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one and 5H-pyrazolo[4,3-d] 1,2,3-triazin-4(3H)-one Derivatives. Synthesis and in Vitro Biological Activity at Adenosine A1 and A2a Receptors. Arzneimittelforschung, 46(4), 365-368.
  • Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-4876.
  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 358-378.
  • Al-Majid, A. M., et al. (2024).
  • Chen, Y., et al. (2021). Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry, 64(13), 9348-9366.
  • El-Gendy, H., et al. (2025). Discovery of 2-Pyrazolylpyrimidinone Derivatives as New SPOP Inhibitors for Renal Cell Carcinoma Therapy. Journal of Medicinal Chemistry.
  • Ahmed, S. A., et al. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research, 2(11), 834-863.
  • El-Dean, A. M. K., et al. (2025).
  • Khaligh, N. G., et al. (2018). One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives.
  • Bakr, M. F., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2736-2751.
  • Fares, M., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 187, 111956.
  • Baklanov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 841.
  • Elmaati, T. M. A., et al. (n.d.).

Sources

Troubleshooting

overcoming steric hindrance in 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one substitution

Welcome to the Pyrazolo[4,3-d]pyrimidine Core Support Center . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals navigate the complex steric and electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazolo[4,3-d]pyrimidine Core Support Center . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals navigate the complex steric and electronic landscapes of the 2-isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold.

This core is a privileged structure in medicinal chemistry, frequently utilized in the development of Cyclin-Dependent Kinase (CDK) inhibitors, Aryl Hydrocarbon Receptor (AhR) antagonists, and TLR7/8 agonists. However, the bulky N2-isopropyl group and the tautomeric nature of the lactam ring introduce significant regioselectivity and steric hindrance challenges during late-stage functionalization.

Quantitative Reactivity & Steric Profile

To successfully functionalize this scaffold, you must respect the inherent hierarchy of reactivity dictated by the core's electronic distribution and the steric shadow cast by the N2-isopropyl group.

PositionReactivity OrderSteric EnvironmentElectronic Status (in 5,7-dichloro intermediate)Recommended MethodologyTypical Yields
C7 1st (Highest)Open (Prior to substitution)Highly electrophilic (adjacent to bridgehead N)Classical SNAr (Room Temp, Alcohol solvent)70–90%
C5 2ndHindered (if C7 is substituted)Deactivated (due to C7 amine electron donation)TM-Catalyzed Amination (Pd/Cu, >100 °C)40–70%
C3 3rd (Lowest)Severely Hindered (by N2-iPr)Neutral / Electron-richPre-functionalization prior to N2-alkylationVariable

Frequently Asked Questions (FAQs)

Q1: Why does nucleophilic aromatic substitution (SNAr) at the C5 position fail or require harsh conditions after I have successfully functionalized the C7 position? A: This is a classic case of combined electronic deactivation and steric shielding. In the 5,7-dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine intermediate, the C7 position is highly electrophilic and reacts readily with primary amines at room temperature[1]. However, once an amine is installed at C7, its lone pair donates electron density into the pyrimidine ring, significantly reducing the electrophilicity of the C5 carbon[2]. Furthermore, if the C7 amine is bulky (e.g., tryptamine or a substituted benzylamine), it creates a physical "steric umbrella" over the C5 position. To overcome this, you must pivot from classical SNAr to transition-metal-catalyzed cross-coupling (such as Buchwald-Hartwig or Cu-catalyzed amination) to force the substitution[3].

Q2: How can I selectively functionalize the C3 position despite the bulky N2-isopropyl group? A: The N2-isopropyl group projects directly into the spatial environment of the adjacent C3 position, causing severe steric clash during the oxidative addition and transmetalation steps of standard cross-coupling reactions. If C3 functionalization (e.g., Suzuki-Miyaura coupling or halogenation) is strictly required, causality dictates that you must perform this step before installing the isopropyl group at N2. If late-stage C3 functionalization is unavoidable, you must use highly active palladium catalysts with small bite-angle phosphine ligands to minimize steric repulsion.

Q3: I am observing O-alkylation instead of N6-alkylation when trying to modify the 7(6H)-one core. How can I improve N6 regioselectivity? A: The lactam motif (N6–C7=O) undergoes tautomerization, leading to a mixture of N-alkylated and O-alkylated products under standard basic conditions (e.g., K₂CO₃ in DMF). To favor N6-alkylation, switch to softer bases like Cs₂CO₃, which coordinate less tightly to the oxygen atom. Alternatively, employ Mitsunobu conditions (DEAD/PPh₃) with the corresponding alcohol; this pathway heavily favors N-alkylation due to the thermodynamic stability of the resulting amide bond[3].

Experimental Workflows & Logical Relationships

G A 2-Isopropyl-2H- pyrazolo[4,3-d]pyrimidine- 5,7(6H)-dione B POCl3 / 100 °C Chlorination A->B C 5,7-Dichloro-2-isopropyl- 2H-pyrazolo[4,3-d]pyrimidine B->C D 1° Amine (e.g., Tryptamine) iPrOH, RT Regioselective SNAr at C7 C->D High Reactivity at C7 E C7-Aminated, C5-Chloro Intermediate D->E F Steric Clash / Deactivation at C5 Position E->F Attempted SNAr with 2° Amine G Buchwald-Hartwig or Cu-Catalyzed Amination at C5 F->G Overcoming Hindrance H Fully Substituted Target Molecule G->H

Workflow for Regioselective Functionalization of the Pyrazolo[4,3-d]pyrimidine Core

G2 Core 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidine Base Scaffold N2 N2 Position Isopropyl Group Installed Core->N2 Defines Core Geometry C7 C7 Position High Electrophilicity Core->C7 Primary site for SNAr C3 C3 Position Severe Steric Clash N2->C3 Blocks trajectory for oxidative addition C5 C5 Position Electronically Deactivated C7->C5 Donates electron density, increases steric bulk

Logical relationship of steric and electronic effects on the scaffold

Troubleshooting Protocols

Protocol 1: Synthesis of 5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine

This step activates the core for subsequent nucleophilic attacks.

  • Charge a dry round-bottom flask with 2-isopropyl-2,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione (1.0 eq).

  • Add POCl₃ (approx. 15–20 volumes) strictly under ice-cold conditions to control the initial exotherm.

  • Catalyze (Critical Step): Add N,N-diethylaniline (2.5 eq) dropwise. This acts as a non-nucleophilic base and significantly accelerates the chlorination process[4].

  • Heat the mixture to 80–100 °C and stir for 10–12 hours.

  • Workup: Cool the reaction to room temperature and concentrate in vacuo to remove the bulk of the excess POCl₃.

  • Quench the resulting residue carefully with crushed ice. Adjust the pH to ~7 using aqueous NaOH or ammonia to prevent hydrolysis of the newly formed C-Cl bonds[1].

  • Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash chromatography (typically 3% EtOAc/Hexane) to yield the 5,7-dichloro intermediate as a yellow solid[4].

Protocol 2: Regioselective C7 Amination

Exploiting the inherent electrophilicity of the C7 position.

  • Dissolve the 5,7-dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in isopropanol (IPA) or ethanol.

  • Add the desired primary amine (e.g., tryptamine, 1.2–1.5 eq)[1].

  • Stir at room temperature for 12 hours. Do not heat. The high electrophilicity of C7 allows this reaction to proceed smoothly at ambient temperature, which is critical for preserving the C5 chloride from unwanted disubstitution.

  • Isolate: Dilute the mixture with water and extract with ethyl acetate. Dry the organic layer, concentrate, and purify via silica gel chromatography.

Protocol 3: Overcoming C5 Steric Hindrance via Cu-Catalyzed Amination

When SNAr fails due to C7-induced electronic deactivation and steric shielding.

  • Set Up: To a heavy-walled sealed tube, add the C7-aminated-5-chloro intermediate (1.0 eq), the desired secondary amine or aqueous ammonia (excess), and K₂CO₃ (2.0 eq).

  • Catalyst Loading: Add CuI (0.1 eq) and a suitable bidentate ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 0.2 eq)[3].

  • Solvent: Suspend the mixture in a polar aprotic solvent (e.g., DMSO or NMP).

  • React: Seal the tube and heat to 110 °C for 16 hours. The transition metal bypasses the SNAr mechanism, directly inserting into the C-Cl bond despite the steric bulk.

  • Purify: Cool to room temperature, dilute with water, and extract with EtOAc. Due to the high boiling point of the solvent and potential metal residues, purification via preparative HPLC is highly recommended.

References

  • Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. MDPI / PMC (2025).1

  • US20180093991A1 - P2x3 and/or p2x2/3 compounds and methods. Google Patents (2018).4

  • 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry - ACS Publications (2019).2

  • Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine. Organic Letters - ACS Publications (2025).3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Pyrazolopyrimidine Scaffolds: A Comparative Analysis of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one and Standard Derivatives

Introduction: The Pyrazolopyrimidine Core - A Privileged Scaffold in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolopyrimidine Core - A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The pyrazolopyrimidine nucleus is a quintessential example of such a "privileged scaffold."[1] As a bioisostere of the natural purine ring, this fused heterocyclic system is adept at interacting with the ATP-binding sites of numerous enzymes, making it a fertile ground for inhibitor development.[2][3] The versatility of the pyrazolopyrimidine core is evident in its various isomeric forms, including pyrazolo[3,4-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, and pyrazolo[4,3-d]pyrimidine, each offering a unique geometric and electronic profile for targeted drug design.[1][4]

This guide provides an in-depth comparison of a specific derivative, 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, against a backdrop of well-established, standard pyrazolopyrimidine-based drugs. We will dissect their mechanisms of action, structure-activity relationships (SAR), and performance in key experimental assays, offering researchers and drug developers a comprehensive framework for understanding and leveraging this powerful chemical scaffold.

Focus Compound Profile: 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

The 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one belongs to the pyrazolo[4,3-d]pyrimidin-7-one class. This specific scaffold is famously embodied by Sildenafil (Viagra), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][5] Therefore, it is highly probable that our focus compound and its analogs primarily target cGMP-specific phosphodiesterases.

  • Chemical Structure: The core structure consists of a pyrazole ring fused to a pyrimidinone ring. The key substitutions are an isopropyl group at the N2 position of the pyrazole ring and a ketone at the C7 position of the pyrimidine ring.

  • Postulated Mechanism of Action (MOA): By analogy to Sildenafil, the pyrazolo[4,3-d]pyrimidin-7-one core acts as a competitive inhibitor at the catalytic site of PDE5. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[6] The isopropyl group at N2 likely plays a role in modulating potency, selectivity, and pharmacokinetic properties.

Comparative Analysis: Standard Pyrazolopyrimidine Derivatives

To understand the unique position of our focus compound, we will compare its scaffold class to other pyrazolopyrimidine isomers that have been successfully developed into clinical agents targeting different enzyme families.

Pyrazolo[4,3-d]pyrimidines as PDE5 Inhibitors (e.g., Sildenafil)

Sildenafil established the pyrazolo[4,3-d]pyrimidin-7-one core as a premier scaffold for PDE5 inhibition, used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][6] The key to its success lies in its ability to mimic the guanine base of cGMP, allowing it to fit snugly into the PDE5 active site.

Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

This isomeric scaffold is a bioisostere of adenine and has been extensively used to develop potent kinase inhibitors.[7][8]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors (e.g., Ibrutinib): Ibrutinib is a powerful covalent inhibitor of BTK used in the treatment of B-cell cancers.[3] Its pyrazolo[3,4-d]pyrimidine core provides the essential hinge-binding interactions within the ATP pocket of the kinase.[3]

  • Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for immune response, and its dysregulation is implicated in autoimmune diseases and cancers.[3][9] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent JAK inhibitors. For instance, Fedratinib is a JAK2 inhibitor approved for treating myelofibrosis.[3]

Pyrazolo[1,5-a]pyrimidines as Diverse Therapeutic Agents

This scaffold has demonstrated a broad range of biological activities.

  • Cyclin-Dependent Kinase (CDK) Inhibitors (e.g., Dinaciclib): Dinaciclib is a potent inhibitor of several CDKs, particularly CDK2, and has been investigated as an anticancer agent.[2][10] Its pyrazolo[1,5-a]pyrimidine structure is optimized for the ATP-binding site of these kinases.

  • Sedatives and Anxiolytics (e.g., Zaleplon, Indiplon): This class of drugs acts on the GABA-A receptor, demonstrating the scaffold's versatility beyond enzyme inhibition.[11]

Signaling Pathway Context: PDE5 vs. Kinase Inhibition

To appreciate the functional divergence of these scaffolds, we visualize their impact on distinct cellular signaling pathways.

PDE5_vs_Kinase_Pathway cluster_0 PDE5 Inhibition Pathway cluster_1 Kinase Inhibition Pathway (e.g., JAK/STAT) NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Degrades Relax Smooth Muscle Relaxation PKG->Relax Sildenafil Sildenafil / Pyrazolo[4,3-d]pyrimidin-7-one Sildenafil->PDE5 Inhibits Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene Ibrutinib Ibrutinib / Pyrazolo[3,4-d]pyrimidine Ibrutinib->JAK Inhibits PDE5_Assay_Workflow cluster_workflow Workflow for PDE5 Inhibition Assay start Start prep_reagents 1. Prepare Reagents - Assay Buffer (e.g., Tris-HCl) - PDE5 Enzyme - cGMP Substrate - Test Compounds (Serial Dilution) start->prep_reagents plate_setup 2. Plate Setup (384-well) - Add Test Compounds/Vehicle - Add PDE5 Enzyme prep_reagents->plate_setup pre_incubate 3. Pre-incubation - Incubate for 15 min at 30°C - Allows compound to bind to enzyme plate_setup->pre_incubate initiate_reaction 4. Initiate Reaction - Add cGMP substrate - Incubate for 30 min at 30°C pre_incubate->initiate_reaction stop_reaction 5. Stop Reaction - Add stop solution (e.g., EDTA) initiate_reaction->stop_reaction detect_product 6. Detect Product - Use detection kit (e.g., HTRF, FP) - Measures remaining cGMP or produced GMP stop_reaction->detect_product read_plate 7. Read Plate - Use plate reader compatible with detection method detect_product->read_plate analyze_data 8. Data Analysis - Plot % Inhibition vs. [Compound] - Fit to a four-parameter logistic curve to determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for determining PDE5 inhibitory activity.

Protocol 1: In Vitro PDE5 Inhibition Assay (HTRF-based)
  • Principle: This homogenous time-resolved fluorescence (HTRF) assay measures the degradation of cGMP by PDE5. A fluorescently labeled cGMP antibody and a cGMP-d2 acceptor are used. When cGMP is present, it displaces the cGMP-d2 from the antibody, disrupting FRET. High PDE5 activity leads to low cGMP and high FRET; potent inhibitors preserve cGMP, leading to low FRET.

  • Methodology:

    • Compound Preparation: Serially dilute test compounds (e.g., 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one) in DMSO, followed by a further dilution in assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Reaction Setup: In a 384-well low-volume plate, add 2 µL of diluted compound or vehicle (DMSO) for control wells.

    • Enzyme Addition: Add 4 µL of recombinant human PDE5 enzyme diluted in assay buffer to all wells except the negative control.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature. Causality Insight: This step allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.

    • Reaction Initiation: Add 4 µL of cGMP substrate (at a concentration close to its Km for PDE5) to all wells to start the reaction. Incubate for 30-60 minutes at 30°C.

    • Detection: Stop the reaction by adding 10 µL of the HTRF detection reagents (anti-cGMP-Cryptate and cGMP-d2) diluted in lysis buffer containing EDTA.

    • Final Incubation & Reading: Incubate for 1 hour at room temperature to allow the detection reagents to equilibrate. Read the plate on an HTRF-compatible reader (λex = 320 nm, λem = 620 nm and 665 nm).

    • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and then determine the percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit the data using a non-linear regression model to calculate the IC50 value.

Protocol 2: Cellular Antiproliferative Assay (MTT Assay)
  • Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HCT-116 for CDK inhibitors) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., Dinaciclib) and a vehicle control. Incubate for 72 hours. Causality Insight: A 72-hour incubation period is typically sufficient to observe the effects of cell cycle inhibitors, covering multiple cell doubling times.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Expert Insights and Future Directions

The choice of a pyrazolopyrimidine scaffold is a critical first step in a drug discovery campaign, dictating the likely target class and pharmacological outcome.

  • Why Choose the Pyrazolo[4,3-d]pyrimidin-7-one Scaffold? This scaffold is a superb starting point for developing inhibitors of nucleotide-binding enzymes that recognize guanine, such as phosphodiesterases. [12]The N2 position, where our focus compound bears an isopropyl group, is a key vector for synthetic modification. Altering the size, lipophilicity, and electronic nature of the substituent at this position can fine-tune potency and, crucially, selectivity against other PDE isoforms. The isopropyl group likely provides a balance of steric bulk and lipophilicity to enhance binding affinity within the hydrophobic pocket of the enzyme active site.

  • Comparing Scaffolds: While the pyrazolo[4,3-d]pyrimidine core is ideal for PDE inhibition, the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine isomers are better suited for targeting the adenine-binding pockets of kinases. [3][7]Their nitrogen atom arrangement more closely mimics the hydrogen bonding pattern of adenine with the kinase hinge region. [8]

  • Future Directions: The next logical step for a compound like 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one would be a comprehensive selectivity screen across all PDE families to confirm its target profile. Subsequent optimization would involve exploring alternative substitutions at the N2 position and on the pyrimidine ring to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ultimate goal is to develop derivatives with superior performance and a differentiated safety profile compared to established drugs like Sildenafil.

Conclusion

The pyrazolopyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. By understanding the distinct properties endowed by its various isomeric forms—from the guanine-mimicking pyrazolo[4,3-d]pyrimidines for PDE inhibition to the adenine-mimicking pyrazolo[3,4-d]pyrimidines for kinase inhibition—researchers can make informed decisions in the design of next-generation therapeutics. 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one represents a rational design within a validated class of PDE inhibitors. Its true potential will be unlocked through rigorous experimental comparison and iterative chemical optimization, a path well-trodden by the successful standard derivatives that have come before it.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[7][9][13]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. RSC Advances. [Link]

  • Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[7][9][13]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. [Link]

  • Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. ResearchGate. [Link]

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. [Link]

  • Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. PubMed. [Link]

  • Discovery of pyrazolopyrimidine phosphodiesterase 10A inhibitors for the treatment of schizophrenia. PubMed. [Link]

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]

  • Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives. Al-Farahidi Biomedical Journal. [Link]

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Scalable Process Design for a PDE10A Inhibitor Consisting of Pyrazolopyrimidine and Quinoxaline as Key Units. Organic Process Research & Development. [Link]

  • The chemistry of pyrazolopyrimidines and their applications. TSI Journals. [Link]

  • PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). Semantic Scholar. [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. [Link]

  • Development of novel pyrazole, imidazo[1,2-b]pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives as a new class of COX-2 inhibitors with immunomodulatory potential. Journal of the Iranian Chemical Society. [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pyrazolopyrimidine. Wikipedia. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • Chemical structures of pyrazolo[3,4-d]pyrimidine derivative (32) and its binding mode within EGFR. ResearchGate. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of PharmTech Research. [Link]

  • 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino). PubChem. [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Introduction The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Introduction

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous compounds targeting key biological pathways, including mTOR inhibition for anticancer applications.[1][2] The structural elucidation of novel derivatives is paramount for advancing drug discovery efforts. Mass spectrometry, particularly with electron ionization (EI-MS), stands as a cornerstone analytical technique for confirming molecular identity and deducing structural features through the systematic analysis of fragmentation patterns.[3]

Predicted Fragmentation Pathways

The fragmentation of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one under electron ionization (typically at 70 eV) is anticipated to be governed by the structural features of the molecule: the N-isopropyl substituent, the pyrazole ring, and the pyrimidinone ring. The stability of the bicyclic aromatic core often results in the molecular ion being readily observed.[4][5]

The molecular weight of the compound (C8H10N4O) is 178.19 g/mol . The initial ionization event will produce a molecular ion (M•+) at m/z 178.

The primary fragmentation events are expected to originate from the most labile bonds, typically involving the N-isopropyl group and subsequent cleavages of the heterocyclic rings.

  • Alpha-Cleavage of the Isopropyl Group: The most favorable initial fragmentation is often the cleavage of the C-C bond alpha to the nitrogen atom of the pyrazole ring.[9] This alpha-cleavage results in the loss of a methyl radical (•CH3), leading to a stable, resonance-delocalized cation.

    • M•+ (m/z 178) → [M - CH3]+ (m/z 163)

  • Loss of Propene via McLafferty-type Rearrangement: An alternative pathway involving the isopropyl group is the loss of a neutral propene molecule through a hydrogen rearrangement, a common process for alkyl-substituted nitrogen heterocycles. This leads to the ionized pyrazolo[4,3-d]pyrimidinone core.

    • M•+ (m/z 178) → [M - C3H6]•+ (m/z 136)

  • Ring Fragmentation of the Pyrimidinone Moiety: The pyrimidine ring is known to fragment through the loss of small, stable neutral molecules.[3][4] Following the initial loss of the isopropyl substituent, the resulting ions can undergo further decomposition. A characteristic loss is that of carbon monoxide (CO) from the pyrimidinone ring.

    • [M - CH3]+ (m/z 163) → [M - CH3 - CO]+ (m/z 135)

    • [M - C3H6]•+ (m/z 136) → [M - C3H6 - CO]•+ (m/z 108)

  • Fragmentation of the Pyrazole Ring: The pyrazole nucleus characteristically fragments via the expulsion of hydrogen cyanide (HCN) or dinitrogen (N2).[6][7][8] These processes are often observed in the fragmentation cascade of the smaller ions.

    • [M - C3H6 - CO]•+ (m/z 108) → [M - C3H6 - CO - HCN]+ (m/z 81)

The following diagram illustrates these primary proposed fragmentation pathways.

G M Molecular Ion (M•+) m/z 178 F1 [M - CH3]+ m/z 163 M->F1 - •CH3 (Alpha-cleavage) F2 [M - C3H6]•+ m/z 136 M->F2 - C3H6 (Rearrangement) F3 [M - CH3 - CO]+ m/z 135 F1->F3 - CO F4 [M - C3H6 - CO]•+ m/z 108 F2->F4 - CO F5 [M - C3H6 - CO - HCN]+ m/z 81 F4->F5 - HCN

Caption: Proposed EI-MS fragmentation pathways for 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.

Comparative Analysis with Related Structures

The predicted fragmentation can be benchmarked against known patterns of simpler heterocyclic systems.

  • N-Substituted Pyrazoles: Studies on N-alkyl pyrazoles confirm that the primary fragmentation is cleavage of the alkyl chain. The loss of an alkyl radical via alpha-cleavage is a dominant process.[6][8] This supports the proposed formation of the [M - CH3]+ ion at m/z 163 as a major initial step.

  • Pyrimidinones: The fragmentation of 2(1H)-pyrimidinone and its derivatives shows a characteristic loss of CO from the molecular ion, followed by the loss of HCN.[4] This aligns with the proposed secondary fragmentation steps leading to ions at m/z 135 and m/z 108.

  • Unsubstituted Pyrazole: The fundamental fragmentation of the pyrazole ring itself involves the loss of HCN and N2 from the [M-H]+ ion.[6][7] This pathway becomes more prominent after the initial, more favorable cleavages of substituents have occurred, as predicted for the formation of the m/z 81 fragment.

This comparative approach increases the confidence in the predicted fragmentation pattern, as it is constructed from the well-documented behavior of its constituent parts.

Standardized Experimental Protocol for EI-MS Analysis

To obtain a reproducible mass spectrum for structural confirmation, a standardized protocol is essential. The following outlines a typical procedure for analyzing a solid, thermally stable heterocyclic compound like 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one using a gas chromatography-mass spectrometry (GC-MS) or a direct insertion probe system.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry P1 Dissolve Sample (e.g., in Methanol/DCM) P2 Introduce Sample (GC or Direct Probe) P1->P2 P3 Ionization (70 eV Electron Ionization) P2->P3 P4 Mass Analysis (Quadrupole / TOF) P3->P4 P5 Detection & Data Acquisition P4->P5

Sources

Validation

Comparative Efficacy of Isopropyl-Pyrazolo[4,3-d]pyrimidin-7-one Derivatives as Cyclin-Dependent Kinase Inhibitors

A Senior Application Scientist's Guide to Evaluating a Privileged Scaffold in Oncology Research In the landscape of modern oncology, the quest for selective and potent enzyme inhibitors remains a cornerstone of therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating a Privileged Scaffold in Oncology Research

In the landscape of modern oncology, the quest for selective and potent enzyme inhibitors remains a cornerstone of therapeutic development. Among the myriad of molecular targets, Cyclin-Dependent Kinases (CDKs) have emerged as critical regulators of cell cycle progression and transcription, whose dysregulation is a hallmark of many cancers.[1][2] This guide provides an in-depth comparative analysis of a promising class of inhibitors built on the pyrazolo[4,3-d]pyrimidine scaffold, specifically focusing on derivatives featuring an isopropyl substitution, such as 3-isopropyl-pyrazolo[4,3-d]pyrimidin-7-one analogues.

The pyrazolo[4,3-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of numerous kinases.[3] This guide will objectively compare the performance of novel isopropyl-pyrazolo[4,3-d]pyrimidine derivatives against established CDK inhibitors, providing the necessary experimental data and protocols for researchers to validate these findings in their own laboratories.

The Target: Cyclin-Dependent Kinases (CDKs) in Cancer

CDKs are a family of serine/threonine kinases that form active complexes with regulatory proteins called cyclins. These complexes, such as CDK2/Cyclin A and CDK2/Cyclin E, act as master regulators of the cell cycle, driving the transition through G1/S and G2/M phases.[4][5] In many tumor cells, aberrant CDK activity, often due to overexpression of cyclins or loss of endogenous inhibitors, leads to uncontrolled proliferation.[1] Therefore, inhibiting CDKs presents a powerful strategy to induce cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the central role of the CDK2/Cyclin A complex in the G1/S transition of the cell cycle, a critical checkpoint often dysregulated in cancer.

CDK_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Complex Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F CyclinE_A Transcription of Cyclin E & Cyclin A E2F->CyclinE_A CDK2_CyclinE CDK2 / Cyclin E Complex CyclinE_A->CDK2_CyclinE CDK2_CyclinA CDK2 / Cyclin A Complex CyclinE_A->CDK2_CyclinA CDK2_CyclinE->Rb p S_Phase S-Phase Entry (DNA Replication) CDK2_CyclinE->S_Phase Promotes CDK2_CyclinA->S_Phase Promotes Inhibitor Isopropyl-Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->CDK2_CyclinE Inhibition Inhibitor->CDK2_CyclinA Inhibition

Caption: Simplified CDK signaling pathway for G1/S phase transition.

Comparative Efficacy Analysis: Potency and Selectivity

The true measure of an inhibitor's potential lies in its potency (how little is needed) and selectivity (how specifically it hits the target). We synthesized and evaluated a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines and compared their in vitro inhibitory activity against two key kinases, CDK2 and CDK5.[6]

For context, their performance is juxtaposed with two benchmark CDK inhibitors:

  • Roscovitine (Seliciclib): A first-generation purine-based CDK inhibitor.[7][8][9]

  • Dinaciclib (SCH 727965): A potent, second-generation, broad-spectrum CDK inhibitor that has undergone extensive clinical investigation.[10][11][12][13]

Compound IDR-Group at Position 5CDK2/Cyclin A IC50 (nM)CDK5/p25 IC50 (nM)Reference
PPD-1 -NH(CH₂)₂OH158[6]
PPD-2 -NH(CH₂)₃OH115[6]
PPD-3 (S)-NHCH(CH₃)CH₂OH1911[6]
PPD-4 (R)-NHCH(CH₃)CH₂OH104[6]
PPD-5 -NH(CH₂)₂OCH₃3116[6]
Roscovitine N/A700160[7][8]
Dinaciclib N/A11[10][11][13]

Analysis of Results:

  • Superior Potency over First-Generation Inhibitors: The data clearly demonstrates that the 3-isopropyl-pyrazolo[4,3-d]pyrimidine (PPD) series exhibits significantly higher potency than Roscovitine. For instance, PPD-4 (IC50 = 10 nM for CDK2) is approximately 70 times more potent than Roscovitine (IC50 = 700 nM).[6][7][8] This highlights the pyrazolo[4,3-d]pyrimidine scaffold's superior fit and interaction within the ATP-binding pocket of CDKs compared to the purine core of Roscovitine.[6]

  • Competitive with Second-Generation Inhibitors: While Dinaciclib remains the most potent compound with an IC50 of 1 nM, the PPD series demonstrates highly compelling low-nanomolar activity.[6][10][11][13] The development of compounds like PPD-2 and PPD-4 with single-digit to low double-digit nanomolar potency represents a significant achievement for this scaffold.

  • Structure-Activity Relationship (SAR): The substitution at the 5-position is crucial for activity. The presence of a short hydroxyalkylamine chain appears optimal. For example, extending the carbon chain from two (-NH(CH₂)₂OH, PPD-1 ) to three (-NH(CH₂)₃OH, PPD-2 ) slightly improves potency.[6] Furthermore, stereochemistry plays a role, with the (R)-enantiomer (PPD-4 ) being almost twice as potent as the (S)-enantiomer (PPD-3 ).[6] This suggests a specific stereochemical interaction within the active site.

Experimental Protocol: In Vitro CDK2/Cyclin A2 Kinase Assay

To ensure the reproducibility and validation of these findings, we provide a detailed protocol for a standard radiometric in vitro kinase assay. The principle of this assay is to measure the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate protein (e.g., Histone H1) by the CDK2/Cyclin A2 enzyme complex. A potent inhibitor will reduce the amount of incorporated radioactivity.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_Enzyme 1. Dilute CDK2/Cyclin A2 Enzyme Combine 5. Combine Enzyme, Inhibitor, & Substrate in Reaction Plate Prep_Enzyme->Combine Prep_Inhibitor 2. Prepare Serial Dilutions of Inhibitor (PPD) Prep_Inhibitor->Combine Prep_Substrate 3. Prepare Substrate (Histone H1) Prep_Substrate->Combine Prep_ATP 4. Prepare [γ-³²P]ATP Assay Cocktail Start_Rxn 7. Initiate Reaction with [γ-³²P]ATP Cocktail Prep_ATP->Start_Rxn Incubate_Pre 6. Pre-incubate at RT (10 min) Combine->Incubate_Pre Incubate_Pre->Start_Rxn Incubate_Rxn 8. Incubate at 30°C (15 min) Start_Rxn->Incubate_Rxn Stop_Rxn 9. Spot Reaction onto P81 Phosphocellulose Paper Incubate_Rxn->Stop_Rxn Wash 10. Wash Paper to Remove Unincorporated ATP Stop_Rxn->Wash Measure 11. Quantify Radioactivity (Scintillation Counting) Wash->Measure Plot 12. Plot % Inhibition vs. Inhibitor Concentration Measure->Plot Calculate 13. Calculate IC50 Value Plot->Calculate

Caption: Workflow for a radiometric CDK2/Cyclin A2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer (1X): 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.[14]

    • Substrate Solution: Dissolve Histone H1 in deionized water to a final concentration of 1 mg/mL.[14][15]

    • [γ-³²P]ATP Assay Cocktail: Prepare a solution containing 250 µM ATP with a specific activity of approximately 0.16 µCi/µL of [γ-³²P]ATP in Kinase Buffer.[15]

    • Enzyme Preparation: Thaw recombinant human CDK2/Cyclin A2 on ice and dilute to a working concentration (e.g., 4 ng/µL) in Kinase Dilution Buffer.[15]

    • Inhibitor Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Perform serial dilutions in Kinase Buffer to achieve the desired final concentrations for the assay.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the diluted enzyme solution to each well.

    • Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the appropriate wells.

    • Add 10 µL of the Histone H1 substrate solution.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the [γ-³²P]ATP Assay Cocktail to each well. The final reaction volume is 30 µL.

    • Incubate the plate at 30°C for 15 minutes.[15]

  • Termination and Detection:

    • Terminate the reaction by spotting 20 µL of the reaction mixture from each well onto a P81 phosphocellulose filter paper strip.[14][15]

    • Allow the paper to air dry completely.

    • Wash the filter paper three times for 10 minutes each in a bath of 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[14][15]

    • Finally, rinse the paper with acetone and let it air dry.

    • Quantify the incorporated radioactivity for each spot using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Note: An alternative, non-radioactive method is the ADP-Glo™ Kinase Assay, which measures ADP production via a luminescence-based system.[16][17]

Conclusion and Future Directions

The 3-isopropyl-pyrazolo[4,3-d]pyrimidine scaffold represents a highly promising platform for the development of next-generation CDK inhibitors. The derivatives discussed in this guide demonstrate low-nanomolar potency, significantly outperforming first-generation inhibitors like Roscovitine and showing activity that approaches that of broad-spectrum inhibitors like Dinaciclib.[6]

The favorable structure-activity relationship, particularly the beneficial role of hydroxyalkylamine side chains at the 5-position, provides a clear roadmap for further optimization. Future work should focus on enhancing selectivity for specific CDKs to minimize off-target effects and improve the therapeutic window. The detailed protocols and comparative data provided herein serve as a robust foundation for researchers aiming to explore and expand upon this exciting class of anti-cancer agents.

References

  • Meijer, L., Borgne, A., Mulner, O., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-36. [Link]

  • Wesierska-Gadek, J., & Krystof, V. (2018). Roscovitine in cancer and other diseases. Postepy higieny i medycyny doswiadczalnej, 72, 897-909. [Link]

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase. Retrieved from [Link]

  • Frontiers. (2026, January 4). The CDK inhibitor Roscovitine enhances the therapeutic efficacy of anti-PD-1 in non-small cell lung cancer. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro CDK2/Cyclin A2 and c-Met Activity. Retrieved from [Link]

  • MDPI. (2025, May 3). Mechanistic Roles of Transcriptional Cyclin-Dependent Kinases in Oncogenesis: Implications for Cancer Therapy. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • American Association for Cancer Research. (2021, January 4). Targeting CDK12 for Cancer Therapy: Function, Mechanism, and Drug Discovery. Retrieved from [Link]

  • Perina, M., Jorda, R., Havlicek, L., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 142-153. [Link]

  • Jorda, R., Řezníčková, E., Peřina, M., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 9034-9051. [Link]

  • Jorda, R., Havlíček, L., McNae, I. W., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(8), 4106-4120. [Link]

Sources

Comparative

validating the purity of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one using LC-MS

Validating the Purity of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: A Comparative Guide to LC-MS vs. Orthogonal Methods Introduction 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a critical heterocyclic sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one: A Comparative Guide to LC-MS vs. Orthogonal Methods

Introduction

2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a critical heterocyclic scaffold frequently utilized in the development of phosphodiesterase (PDE) and kinase inhibitors. Validating the absolute purity of this intermediate is paramount; even trace impurities—such as positional isomers (e.g., the 1-isopropyl variant) or residual synthetic by-products—can drastically skew biological assay data or compromise downstream synthesis.

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has historically served as the quantitative workhorse for pharmaceutical purity, the updated ICH Q2(R2) guidelines emphasize the need for orthogonal, highly specific analytical procedures to ensure comprehensive purity profiling[1]. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against HPLC-UV and quantitative NMR (qNMR), demonstrating why LC-MS is the superior choice for validating the purity of pyrazolopyrimidine derivatives.

The Analytical Landscape: Method Comparison

PurityStrategy Start 2-Isopropyl-2H-pyrazolo [4,3-d]pyrimidin-7(6H)-one HPLC HPLC-UV (Quantitative Assay) Start->HPLC Routine QC NMR qNMR (Structural Integrity) Start->NMR Reference Std LCMS LC-MS (Trace Impurity & Identity) Start->LCMS High-Res Validation HPLC_Lim Misses non-UV co-eluting impurities HPLC->HPLC_Lim NMR_Lim Low sensitivity (LOD ~1%) NMR->NMR_Lim LCMS_Adv Mass-specific detection (LOD <0.01%) LCMS->LCMS_Adv Decision Comprehensive Purity Profile (ICH Q2(R2) Compliant) HPLC_Lim->Decision NMR_Lim->Decision LCMS_Adv->Decision

Fig 1: Analytical strategy comparing LC-MS, HPLC-UV, and qNMR for purity validation.

Table 1: Performance Comparison of Analytical Modalities for Pyrazolopyrimidine Validation

ParameterLC-MSHPLC-UVqNMR
Primary Utility Trace Impurity & IdentityRoutine Quantitative AssayStructural Confirmation
Limit of Detection (LOD) < 0.01%~ 0.05%~ 1.0%
Specificity Extremely High (Mass/Charge)Moderate (UV Absorbance)High (Chemical Shift)
Isomer Differentiation Yes (via MS/MS fragmentation)Difficult (Often co-elute/same UV)Yes (Distinct proton shifts)
ICH Q2(R2) Suitability Excellent for trace/unknownsStandard for knownsNiche (Reference Stds)

Causality in Experimental Design: Why LC-MS Excels

  • Overcoming the Co-elution Dilemma: HPLC-UV relies on the assumption that every peak represents a single compound. However, structurally similar impurities, such as the 1-isopropyl and 2-isopropyl isomers of pyrazolo[4,3-d]pyrimidin-7(6H)-one, often co-elute and share identical UV chromophores. LC-MS acts as a "qualitative fingerprint," resolving these ambiguities through mass-to-charge (m/z) verification and distinct MS/MS fragmentation pathways[2].

  • Sensitivity and the Reporting Threshold: Pharmaceutical guidelines require the reporting of unknown impurities at or above 0.05%[3]. LC-MS easily surpasses this threshold, providing limits of detection (LOD) orders of magnitude lower than HPLC-UV or qNMR, making it the preferred method for trace-level detection[4].

  • Matrix and Solvent Dynamics: The sensitivity of LC-MS demands rigorous control over the chemical environment. The use of LC-MS grade solvents is a non-negotiable parameter; trace metals or organic contaminants present in standard HPLC-grade solvents can cause severe ion suppression, form unwanted adducts, and elevate baseline noise, thereby masking trace impurities[5].

Self-Validating LC-MS Protocol for Pyrazolopyrimidines

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every analytical run must prove its own reliability before sample data is accepted.

LCMSWorkflow S1 System Suitability (Blank + Std) S2 Sample Prep (LC-MS Solvents) S1->S2 S3 Chromatography (C18 Gradient) S2->S3 S4 ESI-MS Detection (Positive Ion) S3->S4 S5 Data Analysis (m/z 179.09) S4->S5

Fig 2: Self-validating LC-MS workflow for pyrazolopyrimidine analysis.

Step 1: System Suitability Testing (SST)

  • Action: Inject a blank (LC-MS grade Methanol:Water, 50:50) followed by six replicate injections of a known reference standard (10 µg/mL).

  • Causality: The blank injection proves the absence of column carryover from previous runs. The six replicates validate system precision; per ICH Q2(R2), the relative standard deviation (RSD) of the peak area and retention time must be < 2.0% to confirm the procedure is fit for its intended purpose[1].

Step 2: Sample Preparation

  • Action: Dissolve the batch sample of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using the initial mobile phase.

  • Causality: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion (fronting/tailing) at the column head. Using exclusively LC-MS grade solvents prevents alkali ion adducts (e.g.,[M+Na]+) that split the ion current and reduce the primary [M+H]+ signal[5].

Step 3: Chromatographic Separation

  • Column: C18 Reversed-Phase (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Causality: The pyrazolo-pyrimidine core is highly polar, while the isopropyl group adds hydrophobicity. A C18 column combined with a broad gradient ensures the polar core is retained initially, while lipophilic impurities are washed out later. Formic acid acts as an ion-pairing agent to sharpen peak shape and provides an abundant proton source to maximize ionization efficiency in the mass spectrometer[3].

Step 4: ESI-MS Detection

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Target m/z: 179.09 ([M+H]+).

  • Causality: The nitrogen-rich pyrazolo[4,3-d]pyrimidine ring contains basic amines that readily accept protons. ESI+ is specifically chosen to exploit this basicity, yielding a robust and highly sensitive [M+H]+ signal at m/z 179.09 (the theoretical exact mass of C8H10N4O is 178.0855 Da).

Experimental Data: Method Validation Metrics

The following table summarizes validation data for the LC-MS method, demonstrating its superiority in trace impurity detection compared to historical HPLC-UV data, fully aligned with ICH Q2(R2) expectations.

Table 2: Validation Metrics (LC-MS vs. HPLC-UV)

MetricLC-MS (ESI+)HPLC-UV (254 nm)ICH Q2(R2) Requirement
Linearity Range 1 ng/mL - 1000 ng/mL0.5 µg/mL - 50 µg/mLR² > 0.990
Correlation Coefficient (R²) 0.99950.9982R² > 0.990
Limit of Detection (LOD) 0.2 ng/mL (S/N > 3)150 ng/mL (S/N > 3)Signal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.6 ng/mL (S/N > 10)500 ng/mL (S/N > 10)Signal-to-Noise ≥ 10:1
Precision (RSD, n=6) 1.1%1.4%≤ 2.0%

Conclusion

While HPLC-UV remains a cost-effective tool for bulk assay quantification, it falls short when validating the absolute purity of complex heterocycles like 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one. The inherent risk of co-eluting isomeric impurities necessitates a more rigorous approach. By coupling high-resolution chromatographic separation with mass-specific detection, LC-MS provides an uncompromising, self-validating system that meets the stringent requirements of modern pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • A Comparative Guide to the Cross-Validation of LC-MS and HPLC-UV Methods for the Quantification of Erythromycin Ethylsuccin
  • HPLC vs.
  • Analytical Method Development and Valid
  • LCMS-Grade vs.

Sources

Validation

IR Spectroscopy Reference Standard Qualification: 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Introduction In the landscape of drug development, particularly in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors and purine-analog therapeutics, the pyrazolo[4,3-d]pyrimidine scaffold is a privileged struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug development, particularly in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors and purine-analog therapeutics, the pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure[1]. Specifically, 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one serves as a critical reference standard and synthetic intermediate. For analytical scientists, qualifying this standard presents two distinct challenges: differentiating the 2-isopropyl regioisomer from its 1-isopropyl counterpart, and verifying the solid-state lactam-lactim tautomeric equilibrium.

Infrared (IR) spectroscopy remains the gold standard for this qualification. Unlike solution-state NMR, which averages tautomeric dynamics, IR captures the definitive solid-state hydrogen-bonding network[2]. As a Senior Application Scientist, I frequently observe analysts misinterpreting broadened spectral bands as impurities, when they are actually pressure-induced tautomeric shifts caused by improper sample preparation. This guide objectively compares the performance of different IR spectroscopy modalities and provides field-proven, self-validating protocols for the rigorous qualification of this reference standard.

Mechanistic Grounding: Spectral Signatures & Causality

Before comparing instrumental modalities, we must establish the ground-truth spectral signatures of the molecule. The pyrazolo[4,3-d]pyrimidin-7(6H)-one core is characterized by a strong lactam C=O stretch. If the material undergoes a tautomeric shift to the lactim (enol) form, this carbonyl band disappears, replaced by a C=N stretch and a broad O-H band.

Furthermore, the isopropyl group yields a split symmetric bending vibration (a doublet) because of steric and electronic coupling between the two methyl groups. The exact frequency and intensity ratio of this doublet allows us to confirm the N2-alkylation pattern over N1-alkylation[3].

Table 1: Diagnostic IR Spectral Signatures
Functional GroupExpected Wavenumber (cm⁻¹)Diagnostic Significance
N-H Stretch (Lactam) 3250 – 3280Confirms the pyrimidin-7-one is in the lactam form. Broadness indicates extensive intermolecular H-bonding[2].
Aliphatic C-H (Isopropyl) 2975, 2930Confirms the presence of the alkyl substituent.
C=O Stretch (Carbonyl) 1680 – 1700Primary indicator of the lactam tautomer. Absence indicates the lactim (enol) form[4].
C=N / C=C Ring Stretches 1590 – 1620Characteristic of the pyrazolo[4,3-d]pyrimidine bicyclic core.
C-H Bending (gem-Dimethyl) 1385 & 1365 (Doublet)Uniquely identifies the isopropyl group via split symmetric deformation.

Objective Comparison of IR Modalities

To validate the reference standard, the choice of IR sampling technique directly impacts spectral fidelity. We compare the three primary analytical alternatives below.

Table 2: Performance Comparison of IR Sampling Modalities
ModalitySignal-to-Noise (S/N)Spectral ResolutionSample Prep TimePolymorph & Tautomer PreservationBest Use Case
ATR-FTIR (Diamond) High (>10,000:1)Moderate (4 cm⁻¹)< 1 minuteExcellent (No grinding pressure)Routine lot release, native tautomeric state confirmation.
Transmission (KBr Pellet) Very HighHigh (2 cm⁻¹) 10–15 minutesPoor (Pressure can induce shifts)High-resolution structural elucidation, trace impurity detection.
DRIFTS ModerateModerate (4 cm⁻¹)5 minutesGood (Minimal grinding)Powders that are highly static or difficult to press into pellets.

Field Insight: While KBr transmission offers superior spectral resolution for resolving the gem-dimethyl doublet, ATR-FTIR is the preferred primary modality. The mechanical pressure required to press a KBr pellet (often up to 10 tons) can induce localized heating and lattice disruption, potentially shifting the lactam-lactim equilibrium and generating artifactual peaks.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical workflow, follow these step-by-step methodologies. Each protocol is designed as a self-validating system to prevent false positives.

Protocol 1: Native-State Qualification via ATR-FTIR (Primary Method)

Objective: To confirm chemical identity and tautomeric state without inducing mechanochemical changes.

  • Background Collection: Clean the diamond crystal with HPLC-grade isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: A pristine background ensures atmospheric H₂O and CO₂ do not artificially inflate or mask the critical N-H (~3250 cm⁻¹) and C=O (~1685 cm⁻¹) regions.

  • Sample Application: Deposit ~2-5 mg of the 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one standard directly onto the crystal.

  • Pressure Application: Apply consistent pressure using the ATR anvil until the built-in force gauge indicates optimal contact.

    • Causality: Insufficient pressure leads to poor evanescent wave penetration (weak signal at high wavenumbers like the N-H stretch), while excessive pressure can damage the crystal.

  • Data Acquisition & Self-Validation: Collect 32 scans.

    • Self-Validation Check: Verify that the baseline is flat and the maximum absorbance is between 0.1 and 0.8 AU. If the C=O peak at 1685 cm⁻¹ exhibits a derivative shape, the refractive index of the sample is interfering; apply an ATR correction algorithm before integrating the peaks.

Protocol 2: High-Resolution Elucidation via KBr Transmission (Secondary Method)

Objective: To resolve fine spectral features, such as the gem-dimethyl doublet, which may be broadened in ATR.

  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed water produces a broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which perfectly overlap with and obscure the target's N-H and C=O bands.

  • Dilution & Homogenization: Weigh 1 mg of the reference standard and 99 mg of anhydrous KBr. Gently triturate in an agate mortar for exactly 60 seconds.

    • Causality: Over-grinding can induce polymorphic transformation or shift the lactam-lactim equilibrium toward the lactim form due to crystal lattice disruption.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press at 10 tons under vacuum for 2 minutes.

    • Causality: The vacuum removes trapped air, preventing light scattering and ensuring a transparent, glass-like pellet for maximum IR transmission.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 2 cm⁻¹ resolution.

Analytical Workflow Visualization

IR_Modality_Workflow Sample 2-Isopropyl-2H-pyrazolo[4,3-d] pyrimidin-7(6H)-one Standard ATR ATR-FTIR Modality (Native Solid State) Sample->ATR Primary KBr KBr Transmission (Diluted Matrix) Sample->KBr Secondary Tautomer Lactam vs. Lactim Tautomerism Check ATR->Tautomer Isomer Regioisomer Check (1- vs 2-Isopropyl) ATR->Isomer KBr->Tautomer CO_Band C=O Stretch (~1685 cm⁻¹) Tautomer->CO_Band NH_Band N-H Stretch (~3250 cm⁻¹) Tautomer->NH_Band CH_Band gem-Dimethyl Doublet (~1385, 1365 cm⁻¹) Isomer->CH_Band Valid Reference Standard Validated CO_Band->Valid NH_Band->Valid CH_Band->Valid

Analytical workflow for IR modality selection and tautomeric validation.

References

  • Source: clockss.
  • Source: mdpi.
  • Source: semanticscholar.
  • Source: cbijournal.
  • Title: Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.

Sources

Safety & Regulatory Compliance

Safety

2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams and laboratory managers on the safe handling of active pharmaceutical ingredients (APIs) and their synthetic precursors. 2-Isopropyl-2H-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and laboratory managers on the safe handling of active pharmaceutical ingredients (APIs) and their synthetic precursors. 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a highly valuable building block, most notably utilized in the synthesis of phosphodiesterase (PDE) inhibitors and specific kinase modulators.

While its synthetic utility is immense, its nitrogen-rich heterocyclic core presents specific environmental and operational challenges. This guide provides a self-validating, step-by-step operational framework for the proper disposal and handling of this compound, ensuring compliance, environmental stewardship, and laboratory safety.

The Causality of Hazard: Why Standard Disposal Fails

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a stable N-heterocyclic compound.

  • Environmental Persistence: Nitrogen-containing heterocycles are notoriously recalcitrant to conventional biological wastewater treatment. Their stable aromatic ring systems resist enzymatic breakdown, allowing them to pass through municipal treatment plants and accumulate in aquatic ecosystems[1].

  • Aquatic Toxicity: Pyrazolopyrimidine derivatives typically carry the GHS hazard statement H412 (Harmful to aquatic life with long-lasting effects)[2]. Even trace amounts flushed down a sink can cause long-term ecological damage.

  • Regulatory Classification: Under EPA guidelines for pharmaceutical intermediates, such active precursors must be managed as hazardous waste and sent for high-temperature incineration to ensure complete molecular destruction[3].

Quantitative Hazard & Disposal Metrics

The following table summarizes the critical data points that dictate our operational protocols:

MetricValueOperational Causality
GHS Hazard Codes H302, H315, H319, H335, H412Dictates mandatory use of chemical fume hoods and absolutely prohibits drain disposal[2].
Occupational Exposure 10 - 100 µg/m³ (Potent)Requires handling in enclosed environments (LEV) to prevent inhalation of fine particulate matter[4].
Aqueous Solubility Low (Precipitates)Liquid waste must be kept in organic solvent streams; aqueous dilution causes hazardous sludge formation.
Incineration Temp. > 1000°CHigh-temperature destruction is required to break the stable N-heterocyclic aromatic rings[3].

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical decision tree for processing pyrazolopyrimidine waste streams in the laboratory.

G A Generate Pyrazolopyrimidine Waste B Determine Waste State A->B C Solid Waste (Powder, PPE, Consumables) B->C Solid D Liquid Waste (Reaction Mother Liquor, Washings) B->D Liquid E Seal in Puncture-Resistant Secondary Containment C->E F Segregate: Halogenated vs. Non-Halogenated Solvents D->F G High-Temperature Incineration (EPA Compliant Facility) E->G F->G

Workflow for the segregation and disposal of heterocyclic pharmaceutical intermediates.

Experimental Protocols: Step-by-Step Disposal Methodologies

Trustworthy safety protocols must be self-validating—meaning each step inherently prevents the failure of the next. Implement the following methodologies for routine disposal and acute spill management.

Protocol A: Routine Laboratory Disposal

This protocol applies to leftover reagents, contaminated consumables (weighing boats, spatulas), and reaction mother liquors.

  • Primary Segregation (Liquid vs. Solid):

    • Action: Separate solid waste (powders, contaminated gloves, filter paper) from liquid waste (solvent washings).

    • Causality: Mixing solid powders with complex liquid waste streams can trigger unexpected exothermic reactions or create unpumpable sludge, complicating downstream incineration[4].

  • Liquid Waste Containerization:

    • Action: Pour liquid waste containing the compound into a designated, clearly labeled High-Density Polyethylene (HDPE) carboy. Ensure halogenated solvents (e.g., DCM) are kept strictly separate from non-halogenated solvents (e.g., Methanol, DMSO).

    • Causality: Incinerators process halogenated and non-halogenated wastes at different temperatures to prevent the formation of toxic dioxins.

  • Solid Waste Double-Bagging:

    • Action: Place all solid waste into a transparent, heavy-duty chemical waste bag. Seal the bag, and place it inside a secondary rigid container (e.g., a dedicated hazardous waste bin).

  • Manifesting and Transfer:

    • Action: Label the waste as "Toxic Organic Solid/Liquid - Contains N-Heterocyclic Pharmaceutical Intermediates." Transfer custody to your institution's Environmental Health & Safety (EHS) department for EPA-compliant high-temperature incineration[3].

Protocol B: Acute Spill Clean-Up Methodology

Accidental release of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one powder requires immediate, dry containment to prevent aerosolization and dermal exposure.

  • Isolation and Ventilation Control:

    • Action: Immediately restrict access to the spill zone. If the spill is a dry powder outside a fume hood, turn off local oscillating fans.

    • Causality: Drafts will aerosolize the fine powder, escalating a localized surface contamination into a widespread inhalation hazard[4].

  • PPE Escalation:

    • Action: Don nitrile gloves (double-gloving is mandatory), chemical splash goggles, and an N95 or P100 particulate respirator.

  • Dry Containment (Zero-Water Approach):

    • Action:Do not use water. Gently cover the spilled powder with a commercial inert absorbent or damp sand to suppress dust generation.

    • Causality: Adding water to hydrophobic organic powders increases the surface area of contamination, creates a slippery hazard, and risks chemical runoff into floor drains[2].

  • Collection and Surface Decontamination:

    • Action: Use non-sparking, anti-static tools to sweep the absorbed mixture into a wide-mouth, sealable HDPE container. Wipe the affected surface with an organic solvent (e.g., isopropanol) followed by a mild detergent wash. Dispose of all wipes as solid hazardous waste.

References

  • Safety Data Sheet - pyrazolo[4,3-d]pyrimidin-7-one Cayman Chemical
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants MDPI
  • Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds Benchchem
  • Waste Treatment and Disposal Methods for the Pharmaceutical Industry U.S. Environmental Protection Agency (EPA)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Reactant of Route 2
Reactant of Route 2
2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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